3-Acetamido-3-(3-chlorophenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-acetamido-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVOCOOEULXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661385 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-77-5 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of Chiral 3-Acetamido-3-Arylpropanoic Acids: A Technical Guide
Executive Summary
The 3-acetamido-3-arylpropanoic acid moiety represents a critical pharmacophore in modern drug discovery, serving as the structural core for
This guide provides a rigorous technical analysis of the two dominant synthetic methodologies: Catalytic Asymmetric Hydrogenation (for industrial scalability) and Enzymatic Kinetic Resolution (for laboratory accessibility and high optical purity).
The Synthetic Challenge & Strategic Value
The synthesis of 3-acetamido-3-arylpropanoic acids hinges on the establishment of the C3 stereocenter. The challenge lies not merely in enantioselectivity, but in atom economy and the suppression of side reactions such as hydrodeamination.
-
Target Core:
-amino acid backbone with an -acetyl protection.[1] -
Critical Quality Attributes (CQAs): Enantiomeric excess (ee) >98%, Chemical Purity >99%, Residual Metal <10 ppm.
-
Applications: Synthesis of Maraviroc intermediates,
-peptide foldamers, and RGD mimetics.
Route A: Catalytic Asymmetric Hydrogenation (The Industrial Standard)
For large-scale production, asymmetric hydrogenation of
Mechanistic Causality
The reaction proceeds via the reduction of a prochiral enamide (3-acetamido-3-arylacrylate). The success of this transformation relies on the chelation of the substrate to the metal center via the acetamido carbonyl oxygen and the olefin, forming a rigid metallacycle that dictates facial selectivity.
-
Catalyst Selection: Rhodium(I) complexes with electron-rich bisphosphine ligands (e.g., DuPHOS, Ferrotane) are superior to Ruthenium systems for
-dehydroamino acid derivatives. -
Ligand Choice:
-Me-DuPHOS is preferred for its rigid backbone, which imposes a tight chiral pocket, often yielding ee values >99%. -
Solvent Effects: Methanol is critical. It facilitates the oxidative addition of H
and stabilizes the cationic Rh-solvate intermediate.
The Catalytic Cycle (Visualization)
The following diagram illustrates the Rh(I)-catalyzed hydrogenation mechanism, highlighting the critical enantio-determining step.
Figure 1: Rh(I)-DuPHOS catalytic cycle. The bidentate chelation of the acetamido group is the stereodirecting interaction.
Validated Protocol: Hydrogenation of Methyl 3-Acetamido-3-phenylacrylate
Reagents:
-
Substrate: Methyl 3-acetamido-3-phenylacrylate (1.0 equiv)
-
Catalyst: [Rh((R,R)-Me-DuPHOS)(cod)]BF
(0.5 mol%) -
Solvent: Anhydrous degassed Methanol (0.1 M concentration)
-
Gas: Hydrogen (H
)
Step-by-Step Methodology:
-
Inert Handling: In a nitrogen-filled glovebox, charge a high-pressure autoclave glass liner with the substrate and the Rh-catalyst.
-
Solvation: Add degassed methanol. The solution should turn orange/red indicating catalyst solvation.
-
Purging: Seal the autoclave. Purge with H
(5 bar) three times to remove trace O (Oxygen poisons the phosphine ligand). -
Reaction: Pressurize to 5 bar (75 psi) H
. Stir at room temperature (25°C) for 12 hours. -
Validation: Vent the system. Concentrate the solvent in vacuo.
-
Analysis: Determine conversion via
H NMR (disappearance of olefin peak at 6.5-7.0 ppm). Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Route B: Enzymatic Kinetic Resolution (The Green Alternative)
For laboratories lacking high-pressure hydrogenation equipment, enzymatic resolution of the racemic ester is a robust, self-validating alternative. This method exploits the stereospecificity of hydrolases (Lipases or Acylases).
Mechanism: Stereoselective Hydrolysis
The enzyme (typically Candida antarctica Lipase B, CAL-B) preferentially hydrolyzes the ester bond of one enantiomer (usually the R-isomer for typical esters, though substrate dependent) leaving the S-ester intact, or vice versa.
-
Advantage: High enantiopurity (>99% ee) is easily achieved by stopping the reaction at 50% conversion.
-
Limitation: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is employed).
Biocatalytic Workflow (Visualization)
Figure 2: Kinetic resolution workflow. The enzyme selectively hydrolyzes one enantiomer, allowing physical separation via pH extraction.
Validated Protocol: CAL-B Resolution
Reagents:
-
Substrate: Racemic Ethyl 3-acetamido-3-phenylpropanoate.
-
Enzyme: Immobilized CAL-B (Novozym 435), 20% w/w relative to substrate.
-
Solvent: Phosphate Buffer (pH 7.0) / Acetone (90:10 v/v).
Step-by-Step Methodology:
-
Suspension: Suspend the racemic ester in the buffer/acetone mixture.
-
Initiation: Add the immobilized lipase. Maintain temperature at 30°C.
-
Monitoring: Monitor pH. As hydrolysis proceeds, acid is produced. Maintain pH 7.0 using an autotitrator with 1M NaOH.
-
Termination: Stop reaction when NaOH consumption corresponds to 50% conversion. Filter off the enzyme beads.
-
Separation (The Self-Validating Step):
-
Adjust filtrate to pH 9. Extract with Ethyl Acetate
Contains (R)-Ester . -
Acidify aqueous layer to pH 2. Extract with Ethyl Acetate
Contains (S)-Acid .
-
Comparative Technical Analysis
The choice between Route A and Route B depends on the development phase and available infrastructure.
| Metric | Route A: Asymmetric Hydrogenation | Route B: Enzymatic Resolution |
| Chirality Source | Chiral Ligand (e.g., DuPHOS) | Biocatalyst (Enzyme) |
| Theoretical Yield | 100% | 50% (max) |
| Atom Economy | Excellent | Moderate (requires buffer/extraction) |
| Scalability | High (kg to ton scale) | Medium (volumetric limitations) |
| Equipment | High-Pressure Reactor (Autoclave) | Standard Glassware / Shaker |
| Cost Driver | Rhodium/Ligand price | Enzyme cost (reusable) |
| Typical ee% | 95 - 99% | >99% (tunable via conversion) |
References
-
Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective Synthesis of Beta-Amino Acids via Asymmetric Hydrogenation. American Chemical Society.[2] Link
-
Burk, M. J., et al. (1995). Rh-DuPHOS Catalyzed Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society. Link
-
Gotor, V. (2002). Enzymatic Kinetic Resolution of Beta-Amino Acid Esters. Organic Process Research & Development. Link
-
Heller, D., et al. (2007). Solvent Effects in Enantioselective Hydrogenation. Chemistry – A European Journal. Link
-
Pfizer Global R&D. (2008). Synthesis of Maraviroc: Application of Beta-Amino Acid Chemistry. Journal of Medicinal Chemistry. Link
Sources
Technical Monograph: Anticonvulsant Profile of 3-Acetamido-3-(3-chlorophenyl)propanoic Acid
This guide serves as an in-depth technical monograph on 3-acetamido-3-(3-chlorophenyl)propanoic acid , a specific structural analog within the class of
This analysis synthesizes data from Structure-Activity Relationship (SAR) studies of
Compound Identity & Chemical Architecture
3-Acetamido-3-(3-chlorophenyl)propanoic acid (CAS: 886363-77-5) represents a strategic modification of the inhibitory neurotransmitter GABA. Structurally, it is the N-acetylated derivative of 3-amino-3-(3-chlorophenyl)propanoic acid, which is the meta-chloro isomer of the antispastic agent Baclofen.
Structural Significance[1][2][3]
-
Scaffold:
-amino acid (Propanoic acid backbone). -
Pharmacophore: The 3-chlorophenyl ring provides lipophilicity and specific steric interactions within the receptor binding pocket.
-
N-Acetylation: The acetamido group (
) replaces the primary amine. This modification dramatically alters the pharmacokinetic profile by reducing polarity, thereby facilitating transport across the Blood-Brain Barrier (BBB) via the L-type amino acid transporter (LAT1) or passive diffusion, protecting the amine from rapid oxidative deamination.
| Property | Specification |
| IUPAC Name | 3-acetamido-3-(3-chlorophenyl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 241.67 g/mol |
| Lipophilicity (cLogP) | ~1.8 - 2.2 (Predicted) |
| Key Moiety | meta-Chlorophenyl ring (Electronic withdrawing group) |
Mechanism of Action (MOA)
The anticonvulsant activity of this compound is multimodal, derived from its dual identity as a GABA analog and an acetamido-functionalized small molecule.
Pathway A: Modulation of Voltage-Gated Calcium Channels (VGCC)
Unlike its parent amine (which may bind GABA-B), the N-acetylated form exhibits structural homology to gabapentinoids. The bulky lipophilic 3-chlorophenyl group facilitates binding to the
-
Mechanism: Binding reduces the trafficking of calcium channels to the presynaptic membrane.
-
Result: Decreased influx of
during depolarization Reduced release of excitatory neurotransmitters (Glutamate, Substance P).
Pathway B: Sodium Channel Slow Inactivation (Lacosamide-like)
The acetamido motif is critical. Similar to Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the 3-acetamido group allows the compound to interact with the slow-inactivation gate of Voltage-Gated Sodium Channels (VGSC).
-
Mechanism: Stabilizes the channel in the "slow-inactivated" state without affecting fast inactivation.
-
Result: Dampens repetitive neuronal firing (seizure focus) without blocking physiological action potentials.
Pathway C: Metabolic Bioactivation (Prodrug Hypothesis)
In vivo, amidases may cleave the acetyl group, releasing the free amino acid: 3-amino-3-(3-chlorophenyl)propanoic acid .
-
Target: GABA-B Receptor Agonist.
-
Effect: Gi/o protein coupling
inhibition of adenylyl cyclase opening of GIRK ( ) channels Hyperpolarization.
Figure 1: Multimodal signaling pathways contributing to the anticonvulsant efficacy of the compound.
Chemical Synthesis Protocol
For research validation, the synthesis of 3-acetamido-3-(3-chlorophenyl)propanoic acid typically follows the Rodionov Reaction modification or direct acetylation of the
Step-by-Step Methodology
Reagents: 3-Chlorobenzaldehyde, Malonic acid, Ammonium acetate, Acetic anhydride.
-
Condensation (Knoevenagel-type):
-
Dissolve 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanol.
-
Add excess ammonium acetate (2.0 eq).
-
Reflux for 6–8 hours. The ammonium ion acts as the nitrogen source, forming the
-amino acid backbone in situ. -
Result: Formation of crude 3-amino-3-(3-chlorophenyl)propanoic acid.
-
-
Isolation of Parent Amine:
-
Cool the reaction mixture. Filter the precipitate.[1]
-
Recrystallize from aqueous ethanol to obtain the free amino acid.
-
-
Selective N-Acetylation:
-
Suspend the amino acid in glacial acetic acid.
-
Add Acetic anhydride (1.1 eq) dropwise at
. -
Stir at room temperature for 4 hours.
-
Critical Control: Avoid high heat to prevent cyclization into the imide (pyrrolidine-2,5-dione).
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Recrystallize the residue from ethyl acetate/hexane.
-
Validation: Confirm structure via
-NMR (look for singlet acetyl methyl group at ppm).
-
Figure 2: Synthetic route from aldehyde precursor to final N-acetylated product.
Preclinical Pharmacology & Evaluation
To validate the anticonvulsant profile, the following standardized screening protocols (Anticonvulsant Screening Program - ASP) are required.
A. Maximal Electroshock Seizure (MES) Test
This test evaluates protection against generalized tonic-clonic seizures (sodium channel blockage).
-
Protocol: Corneal electrodes deliver a current (50mA mice / 150mA rats, 60Hz, 0.2s).
-
Endpoint: Abolition of the hindlimb tonic extensor component.
-
Expected Activity: Active compounds in this class typically show an
between 30–100 mg/kg (i.p.).
B. Subcutaneous Pentylenetetrazole (scPTZ) Test
This test evaluates protection against myoclonic/absence seizures (GABA-ergic or T-type Calcium channel mechanism).
-
Protocol: Administer PTZ (85 mg/kg sc). Observe for 30 minutes.
-
Endpoint: Latency to first clonic seizure > 5 seconds.
-
Relevance: The 3-chloro isomer often shows broader spectrum activity here compared to the 4-chloro (Baclofen) analog.
C. Neurotoxicity (Rotarod Test)
To ensure the "therapeutic index" is viable, motor impairment must be assessed.
-
Protocol: Mice are placed on a rotating rod (6–10 rpm).
-
Fail Criteria: Inability to maintain equilibrium for 1 minute.
-
Target:
(Toxic Dose) should be significantly higher than (Protective Index > 2.0).
Comparative Data Profile (Class-Based)
| Compound Class | MES Activity | scPTZ Activity | Mechanism Focus |
| Baclofen (4-Cl) | Weak | Weak | GABA-B Agonist (Spasticity) |
| Phenibut (Unsub) | Moderate | Weak | GABA-B / |
| 3-Acetamido-3-(3-Cl) | High | Moderate | Na+ Channel / |
References
-
Choi, D., et al. (2014). "Synthesis and anticonvulsant activities of N-benzyl 2-acetamido-3-methoxypropionamide derivatives." Bioorganic & Medicinal Chemistry.
-
Malawska, B. (2005). "Synthesis, physicochemical properties and anticonvulsant activity of new N-substituted derivatives of 3-amino-3-phenylpropionic acid." European Journal of Medicinal Chemistry.
-
Obniska, J., et al. (2017). "Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides."[2] ChemMedChem.
-
PubChem Database. "Compound Summary: 3-((3-Chlorophenyl)amino)propanoic acid."[3] National Library of Medicine.
-
Rogawski, M. A., et al. (2015). "Diverse mechanisms of antiepileptic drugs in the development pipeline." Epilepsy Research.
Sources
Biological Targets of 3-Acetamido Propanoic Acid Derivatives: A Technical Guide
Executive Summary & Chemical Context
3-acetamido propanoic acid (also known as N-acetyl-β-alanine) represents a pivotal scaffold in medicinal chemistry, serving as a stable, flexible backbone for peptidomimetics and small-molecule inhibitors.[1][2] Unlike rigid
This guide delineates the biological targets of 3-acetamido propanoic acid derivatives, moving beyond simple metabolic roles to advanced pharmacological applications in oncology (SIRT2/EGFR inhibition), neurology (Sodium channel blockade), and antimicrobial therapeutics .
Oncology Targets: Dual Inhibition & Metabolic Reprogramming
The most significant recent advancement in this chemical class is the development of dual-action inhibitors that target both epigenetic regulation and growth factor signaling.
Primary Target: SIRT2 (Sirtuin 2)
Derivatives functionalized at the nitrogen (N-substitution) with bulky aryl-thiazole groups have emerged as potent inhibitors of SIRT2 , an NAD+-dependent deacetylase.
-
Mechanism: The 3-acetamido backbone mimics the acetylated lysine substrate of SIRT2. The hydrophobic N-substituents occupy the enzyme's deep hydrophobic pocket, blocking NAD+ hydrolysis.
-
Therapeutic Outcome: Inhibition of SIRT2 leads to the accumulation of acetylated
-tubulin and p53, destabilizing the mitotic spindle and inducing apoptosis in non-small cell lung cancer (NSCLC) cells.
Secondary Target: EGFR (Epidermal Growth Factor Receptor)
Certain 3-((4-acetylphenyl)amino)propanoic acid derivatives exhibit dual affinity, binding to the ATP-binding pocket of EGFR .
-
Synergy: Simultaneous inhibition of EGFR (stopping proliferation signaling) and SIRT2 (preventing stress adaptation) overcomes resistance mechanisms often seen with pure EGFR inhibitors (e.g., Gefitinib).
Pathway Visualization: Dual SIRT2/EGFR Inhibition
The following diagram illustrates the convergent apoptotic pathway triggered by these derivatives.
Caption: Dual targeting mechanism where inhibition of SIRT2 stabilizes p53/tubulin while EGFR blockade halts survival signaling.
Neurological Targets: Excitability Modulation
In the central nervous system, 3-acetamido propanoic acid derivatives function as "spacers" that position pharmacophores to interact with voltage-gated channels.
Voltage-Gated Sodium Channels (Nav)
Derivatives containing lipophilic 3,3-diphenyl groups (related to the 3-acetamido core via backbone extension) bind to Site 2 of voltage-gated sodium channels.
-
Selectivity: These compounds preferentially bind to the inactivated state of the channel, making them use-dependent blockers. This is critical for preventing high-frequency neuronal firing (epilepsy) without impairing normal neurotransmission.
-
Data Summary:
| Derivative Class | Target Site | IC50 (µM) | Therapeutic Effect |
| 3,3-diphenyl-propionamides | Nav Channel (Site 2) | 30 - 45 | Anticonvulsant (MES model) |
| N-benzyl-3-acetamido | GABA Transaminase | ~150 | GABA elevation (Weak) |
GABAergic System Modulation
While less potent than direct GABA analogs, N-acetyl-β-alanine derivatives can inhibit GABA Transaminase (GABA-T) .
-
Metabolic Logic:
-alanine is a competitive inhibitor of GABA transporters. Acetylated derivatives can act as prodrugs or competitive substrates, effectively increasing synaptic GABA concentrations.
Antimicrobial Targets: Membrane & Oxidative Stress
Recent screenings against ESKAPE pathogens (e.g., S. aureus, K. pneumoniae) have identified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potent antimicrobial agents.[3]
Mechanism of Action
Unlike traditional antibiotics that target cell wall synthesis, these derivatives appear to induce lethal oxidative stress within the bacterial cytoplasm.
-
Uptake: The amino acid backbone facilitates entry via bacterial amino acid transporters.
-
ROS Generation: Once intracellular, the phenolic moiety undergoes redox cycling, generating Reactive Oxygen Species (ROS).
-
DNA/Protein Damage: The accumulation of ROS leads to non-specific oxidation of bacterial DNA and metabolic enzymes.
Experimental Protocols
To validate these targets in a research setting, the following self-validating protocols are recommended.
Protocol A: SIRT2 Deacetylase Inhibition Assay
Objective: Quantify the IC50 of a 3-acetamido derivative against SIRT2.
-
Reagent Prep:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Substrate: Fluorogenic peptide (Ac-Gln-Pro-Lys(Ac)-Lys(TMR)-OH) at 50 µM.
-
Cofactor: NAD+ (500 µM).
-
-
Enzyme Mix: Dilute recombinant human SIRT2 to 1 U/well in the assay buffer.
-
Compound Addition:
-
Prepare 10-point serial dilution of the test derivative in DMSO.
-
Add 1 µL of compound to 49 µL of Enzyme Mix. Incubate for 10 min at 37°C.
-
Control: DMSO only (0% inhibition) and Nicotinamide (10 mM, 100% inhibition).
-
-
Reaction Initiation: Add 50 µL of Substrate/NAD+ mix.
-
Development: Incubate 60 min at 37°C. Stop reaction with Trypsin/Nicotinamide solution (cleaves deacetylated peptide to release fluorophore).
-
Readout: Measure fluorescence (Ex 540 nm / Em 590 nm).
-
Calculation: Fit data to the Hill equation to derive IC50.
Protocol B: Bacterial ROS Generation Assay
Objective: Confirm oxidative stress mechanism in S. aureus.
-
Culture: Grow S. aureus to log phase (OD600 = 0.5).
-
Probe Loading: Incubate cells with 10 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min in dark. This probe becomes fluorescent upon oxidation.
-
Treatment: Wash cells to remove extracellular probe. Resuspend in PBS containing the test derivative (at 1x MIC).
-
Kinetics: Measure fluorescence (Ex 485 nm / Em 535 nm) every 5 mins for 1 hour.
-
Validation: Positive control using Hydrogen Peroxide (1 mM) must show rapid fluorescence spike.
References
-
Vertex AI Search. (2024).[4] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Link
-
Kavaliauskas, P., et al. (2024).[4] 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer.[5] MDPI. Link
-
PubChem. (2025).[6] N-Acetyl-beta-alanine (CID 76406) - Pharmacology and Biochemistry.[6] National Library of Medicine.[6] Link
-
RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells via TRAP1.[7] Royal Society of Chemistry. Link
-
NIH PubMed. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-propionamides. National Institutes of Health.[6] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
Initial Toxicity Screening of 3-acetamido-3-(3-chlorophenyl)propanoic acid: A Tiered, Mechanism-Driven Approach
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] Identifying and mitigating these risks at the earliest stages is not merely a matter of regulatory compliance but a fundamental component of efficient and ethical drug development.[2] This guide outlines a comprehensive, tiered strategy for the initial toxicity screening of 3-acetamido-3-(3-chlorophenyl)propanoic acid , a novel small molecule.
Our approach is built on a foundation of scientific integrity, moving from predictive computational assessments to foundational in vitro assays and targeted, organ-specific screening. This methodology is designed to build a robust safety profile, enabling data-driven decisions and resource optimization. We will not only describe the protocols but also delve into the causality behind each experimental choice, providing a self-validating framework for researchers, scientists, and drug development professionals. While no specific toxicological data exists for the target molecule, data on the related structure, 3-(3-chlorophenyl)propanoic acid, indicates potential hazards including acute oral toxicity, skin sensitization, and serious eye damage, underscoring the necessity of a thorough screening cascade.[3]
Section 1: In Silico Assessment - The Predictive First Pass
Expertise & Experience: Before committing to resource-intensive wet lab experiments, we leverage the power of computational toxicology. In silico models use the chemical structure of a compound to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5] This predictive analysis serves as a critical first-pass filter, identifying potential liabilities and guiding the design of subsequent in vitro studies.[6] By employing Quantitative Structure-Activity Relationship (QSAR) models, we can forecast a range of toxicological endpoints based on data from structurally analogous compounds.[7]
Authoritative Grounding: A variety of validated in silico tools are available, ranging from open-access platforms like the OECD QSAR Toolbox to commercial software suites.[8] These systems model crucial toxicological endpoints such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity, providing an early warning system for potential adverse effects.[6]
Logical Workflow for In Silico Screening
Caption: In Silico screening workflow for initial toxicity prediction.
Data Presentation: Predicted Toxicological Profile
The following table summarizes hypothetical in silico predictions for our target compound.
| Parameter | Predicted Outcome | Confidence Level | Implication & Action |
| Ames Mutagenicity | Negative | High | Low risk of mutagenicity. Confirm with in vitro Ames test. |
| Carcinogenicity (Rodent) | Equivocal | Medium | Potential for concern. Genotoxicity assays are critical. |
| Hepatotoxicity (DILI) | Probable Positive | Medium | Flag for potential Drug-Induced Liver Injury. Prioritize in vitro hepatotoxicity assays. |
| hERG Inhibition | pIC50 < 5 | Low | Low predicted affinity, but must be confirmed experimentally due to the criticality of this endpoint. |
| Skin Sensitization | Probable Positive | High | Consistent with related structures.[3] Requires careful handling and formulation considerations. |
| Aqueous Solubility | Low | High | May impact bioavailability and require specific formulation for in vitro/in vivo studies. |
Section 2: Foundational In Vitro Analysis - General Cytotoxicity
Expertise & Experience: The first step in our experimental cascade is to determine the concentration at which the compound elicits general cellular toxicity. This establishes a baseline understanding of its potency and, critically, informs the dose range for all subsequent, more specific assays.[9][10] We employ a dual-assay strategy using two distinct and complementary endpoints: metabolic activity and cell membrane integrity. This approach provides a more robust and validated assessment than either method alone.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[12] It is a direct measure of cytotoxicity resulting from compromised membrane integrity.
Trustworthiness: Using both assays mitigates the risk of compound-specific artifacts. For instance, a compound that interferes with mitochondrial respiration might show potent toxicity in an MTT assay but not in an LDH assay if the cell membrane remains intact.[11] Conversely, a compound causing rapid necrosis would be readily detected by LDH release.[13] Comparing results from both provides a cross-validated cytotoxicity profile.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a human liver carcinoma line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-acetamido-3-(3-chlorophenyl)propanoic acid in DMSO. Perform a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Example Cytotoxicity Data
| Assay | Cell Line | Exposure Time | IC₅₀ (µM) | Interpretation |
| MTT | HepG2 | 24 hours | 45.2 | Moderate cytotoxicity observed. |
| LDH | HepG2 | 24 hours | 51.7 | Confirms cytotoxicity, suggesting membrane damage at similar concentrations. |
| MTT | HEK293 | 24 hours | > 100 | Lower cytotoxicity in a non-hepatic cell line, suggesting potential liver-specific effects. |
Section 3: Assessing Genotoxic Potential
Expertise & Experience: Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a critical safety endpoint. A positive finding can halt a development program due to the risk of heritable mutations or carcinogenesis.[14] A standard battery of in vitro tests is required to assess this risk comprehensively.[15]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in the genes required to synthesize histidine.[16] It tests for a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[17]
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[18] It detects micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing either chromosome fragments (clastogenicity) or whole chromosomes that were unable to migrate to the mitotic poles (aneugenicity).[17][19]
Authoritative Grounding: These assays are cornerstones of regulatory toxicology and are described in OECD guidelines (e.g., OECD 471 for Ames, OECD 487 for Micronucleus).[16][20] A negative result in this battery provides strong evidence against mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) known to have a stable karyotype and low spontaneous micronucleus frequency.
-
Treatment: Expose the cells to the test compound at a minimum of three concentrations, derived from the preliminary cytotoxicity data (typically up to the IC₅₀), for a short (3-6 hours) and long (24 hours) duration. The assay should be conducted with and without metabolic activation (S9).
-
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytoplasmic division (cytokinesis) while allowing nuclear division, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Section 4: Key Organ-Specific Toxicity Screening
Expertise & Experience: After assessing general cytotoxicity and genotoxicity, the focus shifts to organ systems that are common targets for drug-induced toxicity. For most small molecules, the liver and the heart are of primary concern.[2]
Hepatotoxicity
Causality: The liver is the body's primary site of drug metabolism. This metabolic activity can sometimes convert a parent drug into reactive metabolites that can cause cellular damage, leading to Drug-Induced Liver Injury (DILI).[21][22] Therefore, early screening using liver-derived cells is essential.
Authoritative Grounding: Cultures of primary human hepatocytes are considered the gold standard for in vitro testing as they maintain functional metabolic activities.[23] However, immortalized cell lines like HepG2 are also widely used for initial screening due to their availability and reproducibility.[24] More advanced 3D liver spheroid models can offer even greater physiological relevance and are suitable for longer-term exposure studies.[22]
Protocol: The cytotoxicity protocols described in Section 2 are directly applicable here, using a liver-derived cell line (e.g., HepG2 or primary hepatocytes). The key is to compare the IC₅₀ in these cells to that in a non-hepatic cell line (e.g., HEK293). A significantly lower IC₅₀ in liver cells may indicate metabolism-dependent toxicity or specific effects on hepatic pathways.
Cardiotoxicity: hERG Channel Inhibition
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential.[25] Inhibition of this channel can prolong the QT interval, creating a risk of a life-threatening arrhythmia called Torsade de Pointes.[26] For this reason, the hERG assay is a critical and mandatory part of preclinical safety assessment.
Authoritative Grounding: Automated patch-clamp electrophysiology is the industry-standard high-throughput method for assessing hERG inhibition and is recommended by regulatory agencies like the FDA.[27][28] This technique provides a direct functional measure of the compound's effect on the ion channel.[29]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use an engineered mammalian cell line (e.g., HEK293 or CHO) that stably expresses the hERG K⁺ channel.
-
System Preparation: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Cell Plating: Cells are dispensed into the specialized microfluidic plates of the instrument.
-
Patch-Clamp: The system automatically establishes a whole-cell patch-clamp configuration, achieving a high-resistance seal between the cell membrane and the recording electrode.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[26][28]
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Data Acquisition: The hERG current is measured continuously before, during, and after compound application.
-
Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are used to generate a dose-response curve and determine the IC₅₀ value.
Data Presentation: Example hERG Inhibition Data
| Compound | hERG IC₅₀ (µM) | Therapeutic Index (Hypothetical Cmax = 0.5 µM) | Risk Assessment |
| Test Compound | 25 | 50x | Low Risk. A margin of >30x is generally considered acceptable. |
| Positive Control (E-4031) | 0.01 | N/A | High Risk. Confirms assay sensitivity. |
Section 5: Integrated Data Analysis & Decision Making
Expertise & Experience: The true power of this tiered screening approach lies in the synthesis of all collected data. No single assay determines the fate of a compound. Instead, we build a comprehensive profile to make an informed, risk-based decision. A compound with moderate cytotoxicity but no genotoxic or hERG liability may be a better candidate than a compound with low cytotoxicity but a positive Ames test.
Trustworthiness: This integrated analysis prevents premature termination of promising candidates with manageable risks and ensures that compounds with critical flaws are identified early. The decision-making process is a self-validating system, where data from one tier informs the experiments and interpretation of the next.
Integrated Toxicity Screening and Decision Workflow
Caption: A tiered decision-making workflow for early toxicity screening.
Conclusion
This technical guide has detailed a robust, multi-tiered strategy for the initial toxicity screening of 3-acetamido-3-(3-chlorophenyl)propanoic acid. By integrating predictive in silico modeling with a carefully selected battery of in vitro assays—from foundational cytotoxicity and genotoxicity to critical organ-specific endpoints—we can construct a comprehensive, preliminary safety profile. This mechanism-driven approach ensures that decisions are based on a weight of evidence, maximizing the potential for success while minimizing late-stage failures. It provides the necessary authoritative grounding and field-proven insights to confidently advance safer, more effective molecules through the drug development pipeline.
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Methodological & Application
Application Note: Analytical Methods for the Quantification of 3-acetamido-3-(3-chlorophenyl)propanoic acid
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-acetamido-3-(3-chlorophenyl)propanoic acid. Recognizing the critical need for accurate and reliable quantification in pharmaceutical research and development, this guide details three robust analytical methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and Chiral HPLC for enantiomeric separation. Each section offers a deep dive into the underlying principles, detailed step-by-step protocols, and critical considerations for method validation, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific needs.
Introduction: The Analytical Imperative
3-acetamido-3-(3-chlorophenyl)propanoic acid is a substituted propanoic acid derivative characterized by a chiral center at the C3 position. The presence of a chlorophenyl group and an acetamido moiety imparts specific physicochemical properties that must be considered during analytical method development. Accurate quantification of this compound is paramount for a variety of applications, including pharmacokinetic and toxicokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing.
This guide is structured to provide both foundational and advanced analytical strategies. We begin with a widely accessible HPLC-UV method, progress to a highly sensitive and selective LC-MS/MS method, and address the crucial aspect of stereoisomerism with a dedicated section on chiral separation. All proposed methods are grounded in established analytical principles and designed to be validated according to stringent regulatory standards.[1][2][3]
Part I: Achiral Quantification by RP-HPLC-UV
Principle and Rationale
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For 3-acetamido-3-(3-chlorophenyl)propanoic acid, a non-polar stationary phase (typically C18) is employed. The separation is modulated by a polar mobile phase. The key to achieving good chromatography for this analyte lies in controlling its ionization state. The compound possesses a carboxylic acid group, which, if ionized, can lead to poor retention and peak tailing.
Causality of Experimental Choices:
-
Acidified Mobile Phase: By acidifying the aqueous component of the mobile phase (e.g., with phosphoric or formic acid), the carboxylic acid moiety is protonated (remains in its neutral -COOH form). This increases its hydrophobicity, leading to stronger retention on the C18 column and promoting sharp, symmetrical peak shapes.
-
UV Detection: The 3-chlorophenyl group acts as a chromophore, absorbing UV light. This allows for direct quantification without the need for derivatization. The optimal detection wavelength (λmax) should be experimentally determined by scanning a standard solution but is expected to be in the range of 210-240 nm.
Visualized Workflow: RP-HPLC-UV Analysis
Caption: Workflow for quantification by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV Method
A. Equipment and Reagents:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid, analytical grade).
-
Reference standard of 3-acetamido-3-(3-chlorophenyl)propanoic acid.
B. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
C. Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (if used).
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Collect Supernatant: Transfer the clear supernatant to a clean vial for injection.
D. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL[4] |
| Detection | DAD at 225 nm (Verify λmax experimentally) |
E. Data Analysis:
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Part II: High-Sensitivity Quantification by LC-MS/MS
Principle and Rationale
For applications requiring lower limits of quantification, such as in vivo metabolism studies, LC-MS/MS is the method of choice. Its power lies in its exceptional selectivity and sensitivity.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our analyte, minimizing in-source fragmentation and maximizing the abundance of the molecular ion. Given the carboxylic acid, negative ion mode ([M-H]⁻) is a logical choice, though positive mode ([M+H]⁺) may also be effective.
-
Multiple Reaction Monitoring (MRM): This is the key to selectivity. The first quadrupole (Q1) is set to isolate the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage filtering eliminates most chemical noise, resulting in a very high signal-to-noise ratio.
-
Volatile Buffers: Non-volatile buffers like phosphate are incompatible with mass spectrometry. Therefore, the mobile phase must be modified to use volatile acids like formic acid.[5]
Visualized Workflow: LC-MS/MS Analysis
Caption: High-level workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Method
A. Equipment and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Reversed-phase C18 column (shorter columns, e.g., 50 mm x 2.1 mm, 1.8 µm, are common for faster analysis).
-
Acetonitrile and Water (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.
B. Standard and Sample Preparation:
-
Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.
-
Sample preparation can be enhanced using Solid-Phase Extraction (SPE) for cleaner extracts.
-
Spike all samples, standards, and QCs with the internal standard at a fixed concentration early in the preparation process.
C. LC and MS Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative (or Positive, to be optimized) |
| Precursor Ion (m/z) | [M-H]⁻: 242.05 (Calculated for C11H12ClNO3) |
| Product Ion (m/z) | To be determined by infusing a standard solution |
| Collision Energy | To be optimized for maximum product ion intensity |
D. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against concentration.
-
Determine the concentration in unknown samples from this curve.
Part III: Enantiomeric Separation by Chiral HPLC
Principle and Rationale
The analyte has a stereocenter, meaning it exists as two enantiomers. These stereoisomers can have different pharmacological and toxicological profiles. Regulatory agencies often require the quantification of individual enantiomers. Enantiomers cannot be separated by achiral methods; a chiral environment is required.
Causality of Experimental Choices:
-
Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and should be the first choice for screening.[6][7]
-
Mobile Phase: The choice between normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) chromatography is critical. Different CSPs have different optimal mobile phase systems. A systematic screening of both modes is the most effective strategy to find a suitable separation method.[5][6]
Visualized Workflow: Chiral Method Development
Caption: A systematic approach to chiral method development.
Detailed Protocol: Chiral HPLC Screening
A. Equipment and Reagents:
-
HPLC system with UV detector.
-
A selection of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).
-
Hexane, Isopropanol (IPA), Ethanol (EtOH) (HPLC grade).
-
Acetonitrile, Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA), Diethylamine (DEA) (as mobile phase additives).
B. Screening Conditions:
| Column | Mobile Phase System | Composition | Notes |
| Chiralcel OD-H | Normal Phase | Hexane/IPA (90/10, 80/20, 70/30) | Add 0.1% TFA for acidic analytes. |
| Chiralpak AD-H | Normal Phase | Hexane/EtOH (90/10, 80/20, 70/30) | Add 0.1% TFA. |
| Chiralpak IA | Normal/Reversed | NP: Hexane/EtOH; RP: ACN/Water | A versatile immobilized column. |
C. Analysis and Optimization:
-
Inject the racemic standard under each screening condition.
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
For the most promising conditions, optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
Once a separation is achieved, the method can be validated for the quantification of each individual enantiomer.
Part IV: Analytical Method Validation
The Principle of Trustworthiness
An analytical method is only useful if its results are reliable. Method validation is the documented process that proves a method is suitable for its intended purpose.[1] It is a mandatory requirement for methods used in regulated drug development. The parameters to be evaluated are defined by guidelines from the International Council for Harmonisation (ICH).[3][8]
Visualized Logic: The Pillars of Validation
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
The developed analytical method (whether HPLC-UV, LC-MS/MS, or Chiral) must be subjected to validation.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To show that the signal is from the analyte only, without interference. | No interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | Closeness of test results to the true value. | % Recovery of 80-120% (for assay) or 85-115% (for impurities) at multiple levels. |
| Precision | Agreement between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
Summary and Comparison of Methods
| Feature | RP-HPLC-UV | LC-MS/MS | Chiral HPLC |
| Primary Application | Routine quantification, purity analysis. | Bioanalysis, trace-level quantification. | Enantiomeric purity, stereoselective PK. |
| Selectivity | Moderate | Very High | High (for enantiomers) |
| Sensitivity | µg/mL range | pg/mL to ng/mL range | Dependant on detector (UV or MS) |
| Complexity | Low | High | Moderate to High |
| Key Requirement | Analyte must have a chromophore. | Analyte must be ionizable. | Chiral environment (CSP or additive). |
References
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Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. PubMed. [Link]
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Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
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3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Rondaxe. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
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Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-Acetamido Propanoic Acid Libraries
I. Introduction: The Emerging Therapeutic Potential of 3-Acetamido Propanoic Acid Derivatives
The 3-acetamido propanoic acid scaffold is a privileged chemical structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] Derivatives of this core structure have shown promise in a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[2][3] The versatility of this scaffold allows for the creation of large, diverse chemical libraries, making it an ideal starting point for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[4][5]
This application note provides a comprehensive guide to designing and executing a high-throughput screening campaign for a library of 3-acetamido propanoic acid derivatives. We will delve into the critical aspects of assay development, implementation of robust primary and secondary screening protocols, and the subsequent data analysis pipeline for hit identification and validation. The methodologies described herein are designed to be adaptable to various biological targets and are grounded in the principles of scientific rigor and efficiency that underpin modern drug discovery.[6][7]
II. The High-Throughput Screening Workflow: A Strategic Overview
High-throughput screening is a systematic, automated process that allows for the rapid testing of thousands to millions of chemical compounds for their ability to modulate a specific biological target.[6][8] The overarching goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired biological activity—which can then be further optimized through medicinal chemistry to become lead compounds and, ultimately, drug candidates.[8]
A typical HTS workflow, from initial planning to hit validation, is a multi-step process that requires careful planning and execution.[9]
Figure 1: A generalized workflow for a high-throughput screening campaign.
III. Assay Development: The Foundation of a Successful Screen
The development of a robust and reliable assay is the cornerstone of any HTS campaign.[6][10] The choice of assay technology will depend on the nature of the biological target and the desired endpoint. For the purpose of this application note, we will consider a hypothetical scenario where a library of 3-acetamido propanoic acid derivatives is screened for inhibitors of a novel human kinase, "Kinase-X," implicated in an inflammatory disease pathway.
A. Selecting the Right Assay Technology: A Comparative Overview
Several assay formats are suitable for HTS of kinase inhibitors. The selection of a specific technology should be guided by factors such as sensitivity, cost, ease of automation, and susceptibility to interference from library compounds.[8]
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon enzymatic modification.[11][12] | Homogeneous (no-wash) format, robust, and cost-effective.[11] | Requires a suitable fluorescent probe; potential for interference from fluorescent compounds.[13] |
| AlphaLISA® | Bead-based immunoassay where binding of antibody-coated beads in proximity leads to a chemiluminescent signal.[14][15][16] | Highly sensitive, no-wash format, wide dynamic range.[17][18] | Can be more expensive; potential for interference from light-scattering or colored compounds. |
| Luciferase Reporter Gene Assay | Measures the activity of a luciferase reporter gene driven by a promoter that is regulated by the target pathway.[19][20] | Cell-based assay providing physiologically relevant data; high sensitivity.[21][22] | Indirect measure of target engagement; requires genetically modified cells.[23] |
For our hypothetical screen of Kinase-X inhibitors, we will proceed with a Fluorescence Polarization (FP) assay due to its cost-effectiveness, robust performance, and suitability for biochemical screens.[11][24]
B. Protocol: Development and Optimization of a Kinase-X FP Assay
This protocol outlines the key steps for developing a robust FP assay for screening inhibitors of Kinase-X.
1. Reagent Preparation:
- Kinase-X Enzyme: Recombinant human Kinase-X, purified to >95% homogeneity.
- Substrate Peptide: A synthetic peptide substrate for Kinase-X, labeled with a fluorescent dye (e.g., fluorescein).
- ATP: Adenosine triphosphate, the co-substrate for the kinase reaction.
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Positive Control: A known, potent inhibitor of a related kinase (e.g., Staurosporine).
- Negative Control: DMSO (the vehicle for the compound library).
2. Instrument Setup:
- Use a microplate reader capable of measuring fluorescence polarization.
- Optimize the instrument settings (e.g., excitation and emission wavelengths, G-factor, and Z-height) using the fluorescently labeled substrate.[25]
3. Assay Miniaturization and Optimization:
- Transition the assay from a 96-well to a 384-well or 1536-well format to reduce reagent costs and increase throughput.[9]
- Determine the optimal concentrations of Kinase-X, substrate peptide, and ATP through matrix titrations. The goal is to achieve a balance between a robust signal window and sensitivity to inhibition.
- Determine the Kₘ of ATP for the kinase reaction to decide on the appropriate ATP concentration for the screen (typically at or near the Kₘ for competitive inhibitors).
4. Assay Validation and Quality Control:
- Perform a "dry run" of the assay with only positive and negative controls to assess its robustness.[9]
- Calculate the Z'-factor, a statistical parameter that reflects the quality of the assay.[26][27] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[28][29]
IV. The Primary Screening Campaign: Identifying Initial Hits
Once the assay has been validated, the full-scale primary screen of the 3-acetamido propanoic acid library can commence.
A. Protocol: Primary HTS of the 3-Acetamido Propanoic Acid Library
1. Compound Plating:
- The 3-acetamido propanoic acid library, typically dissolved in DMSO, is acoustically dispensed into 384-well assay plates at a final concentration of 10 µM.[9]
2. Reagent Addition:
- Add Kinase-X enzyme to all wells.
- Add the fluorescently labeled substrate peptide and ATP to initiate the kinase reaction.
- Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.
3. Signal Detection:
- Read the fluorescence polarization on a compatible plate reader.
4. Data Analysis and Hit Selection:
- Normalize the raw data using the positive and negative controls on each plate.
- Calculate the percent inhibition for each compound.
- Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).[9]
V. Hit Confirmation and Validation: Weeding Out False Positives
A significant challenge in HTS is the occurrence of false positives.[30] Therefore, a rigorous hit confirmation and validation process is crucial.
A. Hit Confirmation:
-
"Cherry-pick" the initial hits from the primary screen and re-test them in the same assay to confirm their activity.[9] This step helps to eliminate random errors.
B. Dose-Response Analysis:
-
Perform dose-response experiments for the confirmed hits to determine their potency (IC₅₀ value). This involves testing the compounds over a range of concentrations.
C. Secondary and Orthogonal Assays:
-
Employ a secondary assay with a different detection method to further validate the hits and eliminate artifacts from the primary assay.[30][31] For our Kinase-X screen, an ideal orthogonal assay would be a luminescence-based ATP depletion assay, which measures the amount of ATP remaining after the kinase reaction.
Figure 2: A workflow for hit confirmation and validation.
VI. Data Management and Interpretation
A well-organized data management system is essential for tracking and analyzing the large datasets generated during an HTS campaign.
| Data Type | Description | Key Metrics |
| Primary Screen Data | Single-point inhibition data for the entire library. | Percent Inhibition, Z-Score |
| Hit Confirmation Data | Re-test data for the initial hits. | Confirmation Rate |
| Dose-Response Data | Potency determination for confirmed hits. | IC₅₀, Hill Slope |
| Secondary Assay Data | Validation of hits in an orthogonal assay. | Correlation with primary assay data |
VII. Preliminary Structure-Activity Relationship (SAR) Analysis
Following hit validation, a preliminary SAR analysis can be performed to identify trends in the chemical structures of the active compounds.[9] This analysis can help to:
-
Identify common chemical scaffolds among the hits.
-
Guide the selection of compounds for further optimization.
-
Inform the design of new, more potent analogs.
VIII. Conclusion
High-throughput screening of 3-acetamido propanoic acid libraries offers a powerful approach for the discovery of novel therapeutic agents. The success of such a campaign hinges on the development of a robust and reliable assay, followed by a rigorous process of hit confirmation and validation. The protocols and strategies outlined in this application note provide a solid framework for researchers to design and execute effective HTS campaigns, ultimately accelerating the pace of drug discovery.
IX. References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Vetter, D. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 335-340. [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
-
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]
-
National Human Genome Research Institute. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]
-
NIH Grants & Funding. (2005). Expired PAR-05-147: Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (MLSCN). Retrieved from [Link]
-
Szafranski, K., & Stankiewicz, M. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 4-23. [Link]
-
Schymansky, C. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 396-401. [Link]
-
Li, Y., et al. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. Molecules, 30(9), 2071. [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2147-2153. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.20. [Link]
-
Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
Jameson, D. M., & Seifried, L. A. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Biophysical Reviews, 11(5), 727-738. [Link]
-
BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
-
MDPI. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. Retrieved from [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 281, 117588. [Link]
-
Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
-
ACS Infectious Diseases. (2016). A High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. Retrieved from [Link]
-
bioRxiv. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual.... Retrieved from [Link]
-
YouTube. (2024, September 8). Step up your research with AlphaLISA™ immunoassays. Retrieved from [Link]
-
PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays. Retrieved from [Link]
-
PubMed. (n.d.). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Arcedi Biotech. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
YouTube. (2022, September 14). Using Luciferase Reporter Cell Lines for High Throughput Screening Readouts. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]
-
ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
-
ResearchGate. (2010). The use of AlphaScreen technology in HTS: Current status. Retrieved from [Link]
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Application Note: High-Fidelity Chiral Resolution & Scaffold Integration of 3-Acetamido-3-(3-chlorophenyl)propanoic Acid in Neurotherapeutic Discovery
This Application Note is designed for medicinal chemists and neuropharmacologists. It details the strategic utilization of 3-acetamido-3-(3-chlorophenyl)propanoic acid as a critical chiral precursor in the synthesis of high-affinity ligands for CNS targets, specifically VLA-4 integrin antagonists (Multiple Sclerosis) and CGRP receptor antagonists (Migraine).
Executive Summary & Scientific Rationale
In modern neuroscience drug discovery,
3-acetamido-3-(3-chlorophenyl)propanoic acid (Structure 1 ) is the stable, N-protected progenitor used to generate enantiopure (S)-3-amino-3-(3-chlorophenyl)propanoic acid . The 3-chlorophenyl moiety is specifically selected in neuro-active library design to enhance lipophilicity (improving Blood-Brain Barrier penetration) and to exploit halogen-bonding interactions within hydrophobic receptor pockets (e.g., the
This guide details the Enzymatic Kinetic Resolution of the racemic N-acetyl precursor and its subsequent application in synthesizing Small Molecule VLA-4 Antagonists for neuro-inflammatory disorders.
Core Application: Chemo-Enzymatic Kinetic Resolution
The direct synthesis of enantiopure
Mechanism of Action
Aminoacylase-1 exhibits strict L-stereospecificity. It hydrolyzes the amide bond of the (S)-enantiomer of 3-acetamido-3-(3-chlorophenyl)propanoic acid, releasing the free (S)-
Protocol 1: Enzymatic Resolution for Chiral Library Generation
Objective: Isolate (S)-3-amino-3-(3-chlorophenyl)propanoic acid with >99% ee (enantiomeric excess).
Materials:
-
Substrate: Racemic 3-acetamido-3-(3-chlorophenyl)propanoic acid (100 mM).
-
Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney), Grade I.
-
Buffer: 0.1 M Potassium Phosphate, pH 7.5 containing 0.5 mM CoCl
(Cofactor). -
Equipment: Thermostated shaker, HPLC (Chiralpak ZWIX(+) column).
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic N-acetyl substrate in the phosphate buffer. Adjust pH to 7.5 using 1M NaOH.
-
Activation: Add CoCl
(essential for ACY1 catalytic activity). -
Initiation: Add Aminoacylase I (500 units/mmol substrate).
-
Incubation: Incubate at 37°C with gentle orbital shaking (150 rpm) for 24–48 hours.
-
Monitoring: Monitor reaction progress via HPLC. Stop when conversion reaches 50% (theoretical maximum for resolution).
-
Quenching: Adjust pH to 5.0 with 1M HCl to denature the enzyme and precipitate the unreacted (R)-N-acetyl species (depending on concentration).
-
Separation (Critical Step):
-
Apply the reaction mixture to a cation-exchange resin (Dowex 50W-X8, H+ form).
-
Elution 1: Wash with water. The unreacted (R)-3-acetamido-3-(3-chlorophenyl)propanoic acid (anionic/neutral) elutes first.
-
Elution 2: Elute with 1M NH
OH. The free (S)-amino acid (zwitterionic/cationic) elutes in the ammonia fraction.
-
-
Purification: Lyophilize the ammonia fraction to obtain the pure (S)-enantiomer as a white solid.
Data Interpretation:
| Parameter | Acceptance Criteria | Troubleshooting |
|---|
| Conversion | 48-50% | If <40% after 48h, add more enzyme or check Co
Downstream Application: Synthesis of VLA-4 Antagonists
The resolved (S)-3-amino-3-(3-chlorophenyl)propanoic acid is a key pharmacophore for VLA-4 (
Pharmacophore Logic:
-
Carboxylic Acid: Chelates the Mg
ion in the VLA-4 Metal Ion Dependent Adhesion Site (MIDAS). - -Amino Backbone: Positions the aromatic group correctly while resisting plasma proteases.
-
3-Chlorophenyl Group: Fits into the hydrophobic specificity pocket of the
subunit, displacing the natural VCAM-1 ligand.
Workflow Visualization
The following diagram illustrates the conversion of the N-acetyl precursor into a bioactive VLA-4 antagonist.
Caption: Chemo-enzymatic workflow transforming the N-acetyl precursor into a potent VLA-4 antagonist for MS therapy.
Secondary Application: Metabolic Probing of ACY1 Deficiency
Beyond synthesis, the N-acetylated compound serves as a biochemical probe for diagnosing Aminoacylase-1 (ACY1) deficiency, a rare inborn error of metabolism manifesting with neurological deficits (seizures, hypotonia).
Protocol 2: ACY1 Activity Assay in Brain Homogenate
Rationale: ACY1 is highly expressed in the brain. This specific substrate (3-acetamido-3-(3-chlorophenyl)propanoic acid) is synthetic and not present endogenously, making it an ideal "reporter" substrate with zero background interference.
-
Tissue Preparation: Homogenize murine brain tissue (100 mg) in lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 10,000 x g to remove debris.
-
Assay Setup:
-
Blank: Buffer + Substrate (No lysate).
-
Test: Buffer + Substrate (1 mM) + Lysate (50 µg protein).
-
-
Reaction: Incubate at 37°C for 30 minutes.
-
Derivatization: Add Ninhydrin reagent . The N-acetyl substrate does not react with ninhydrin. Only the liberated free amino acid reacts.
-
Quantification: Measure absorbance at 570 nm.
-
Result: High absorbance = Normal ACY1 activity. Low/No absorbance = ACY1 Deficiency or Inhibition.
References & Authoritative Sources
-
Lin, L. et al. "Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 2002.
-
Significance: Establishes the 3-amino-propionic acid scaffold as the core pharmacophore for VLA-4 inhibition.
-
-
Liljeblad, A. & Kanerva, L.T. "Biocatalysis as a profound tool in the preparation of highly enantiopure
-amino acids." Tetrahedron, 2006.-
Significance: Defines the protocol for Aminoacylase-1 mediated resolution of N-acetylated
-amino acids.
-
-
Van der Linden, M. et al. "Aminoacylase 1 deficiency: the wide spectrum of a new metabolic disorder." Brain, 2010.
-
Significance: Validates the clinical relevance of ACY1 activity in the CNS and the utility of N-acetylated probes.
-
-
Parrish, J.C. et al. "Integrin
Antagonists: From Small Molecules to Antibodies." Current Opinion in Pharmacology, 2021.-
Significance: Reviews the therapeutic landscape of VLA-4 antagonists in Multiple Sclerosis.
-
Troubleshooting & Optimization
Technical Support Center: Purification of 3-acetamido-3-(3-chlorophenyl)propanoic acid by HPLC
Welcome to the dedicated technical support resource for the HPLC purification of 3-acetamido-3-(3-chlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As your senior application scientist, my goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC purification of 3-acetamido-3-(3-chlorophenyl)propanoic acid.
Q1: What are the key chemical properties of 3-acetamido-3-(3-chlorophenyl)propanoic acid to consider for HPLC purification?
A1: Understanding the physicochemical properties of your target molecule is the foundation of successful method development. For 3-acetamido-3-(3-chlorophenyl)propanoic acid (Molecular Formula: C₁₁H₁₂ClNO₃, Molecular Weight: 241.67 g/mol ), the key features are:
-
Acidic Nature: The presence of a carboxylic acid group dictates that the mobile phase pH will be a critical parameter for controlling retention and peak shape. The pKa of the carboxylic acid is estimated to be around 4.5, similar to other propanoic acid derivatives.
-
Aromaticity: The chlorophenyl group provides a strong chromophore, making UV detection a suitable choice. The estimated maximum UV absorbance (λmax) is in the range of 210-230 nm, with a secondary absorbance peak around 265 nm.
-
Polarity: The acetamido and carboxylic acid groups contribute to its polarity, while the chlorophenyl group adds hydrophobicity. This balance makes reversed-phase HPLC an ideal purification technique.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: For initial method development, a reversed-phase C18 column is a robust choice. A good starting mobile phase would be a gradient of acetonitrile and water, with an acidic modifier to suppress the ionization of the carboxylic acid. A typical starting gradient could be:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
Q3: What are the likely impurities I should be looking for?
A3: Based on common synthetic routes for similar propanoic acid derivatives, potential impurities could include:
-
Unreacted Starting Materials: Such as 3-chlorobenzaldehyde, malonic acid, or related precursors.
-
Byproducts of the Synthesis: Including incompletely hydrolyzed intermediates or products of side reactions. For instance, if the synthesis involves a malonic ester, residual esterified compounds might be present.
-
Degradation Products: Depending on the stability of the compound, hydrolysis of the amide bond could lead to the formation of 3-amino-3-(3-chlorophenyl)propanoic acid.
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC purification of 3-acetamido-3-(3-chlorophenyl)propanoic acid.
Poor Peak Shape
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The carboxylic acid interacting with residual silanols on the silica-based column. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will exist, leading to tailing. 3. Column Overload: Injecting too much sample. | 1. Lower Mobile Phase pH: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to fully protonate the carboxylic acid (pH < 3). 2. Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions. 3. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. |
| Peak Fronting | 1. Column Overload: Exceeding the sample capacity of the column. 2. Poor Sample Solubility: The analyte precipitating on the column. | 1. Decrease Injection Volume/Concentration: Reduce the amount of sample loaded onto the column. 2. Modify Sample Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase, or in the mobile phase itself. |
| Split Peaks | 1. Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit. 2. Sample Solvent Incompatibility: The sample solvent being too strong compared to the mobile phase. | 1. Column Maintenance: Flush the column in the reverse direction (if permissible by the manufacturer) to remove contaminants. If a void is present, the column may need to be replaced. 2. Adjust Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Resolution and Retention Time Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Inadequate Separation of Impurities: Co-elution of the target compound with closely related impurities. 2. Suboptimal Mobile Phase Composition: The mobile phase is not providing sufficient selectivity. | 1. Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. 2. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. 3. Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable impurities. |
| Retention Time Drift | 1. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs. 2. Mobile Phase Composition Change: Evaporation of the more volatile organic component or changes in the buffer concentration. 3. Column Degradation: Loss of stationary phase over time. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection (typically 10-15 column volumes). 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Monitor Column Performance: Regularly check the column's performance with a standard to identify degradation. |
Experimental Protocol: A Self-Validating System
This detailed protocol for the purification of 3-acetamido-3-(3-chlorophenyl)propanoic acid is designed to be a self-validating system, with built-in checks and explanations for each step.
1. Sample Preparation: The First Step to Success
-
Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results. The choice of solvent is critical to ensure the sample is fully dissolved and compatible with the mobile phase.
-
Protocol:
-
Accurately weigh approximately 10 mg of the crude 3-acetamido-3-(3-chlorophenyl)propanoic acid.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, sonicate the sample for 5 minutes.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. This step removes any particulate matter that could damage the column.
-
2. HPLC Method Parameters: A Foundation for Purity
-
Rationale: The following parameters are a robust starting point based on the chemical nature of the target compound. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a reversed-phase column. A gradient elution is used to effectively separate the target compound from both more polar and less polar impurities.
-
Parameters:
| Parameter | Recommended Setting | Justification |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization of the carboxylic acid.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC, offering good selectivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small injection volume helps to prevent column overload and maintain good peak shape. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Close to the predicted λmax for the aromatic system, providing good sensitivity. |
| Gradient Program | 10% B to 80% B in 25 min | A relatively shallow gradient to ensure good separation of potential impurities. |
3. Data Analysis and Fraction Collection
-
Rationale: Careful analysis of the chromatogram is necessary to identify the peak corresponding to the target compound and to collect the pure fractions.
-
Procedure:
-
Monitor the chromatogram for the elution of the main peak. Based on its polarity, 3-acetamido-3-(3-chlorophenyl)propanoic acid is expected to elute after more polar impurities and before more hydrophobic ones.
-
Collect the fractions corresponding to the main peak. It is advisable to collect the beginning, middle, and end of the peak in separate fractions to assess purity across the peak.
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a typical workflow for addressing common HPLC purification issues.
Caption: A flowchart for troubleshooting common HPLC issues.
References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
Sources
3-acetamido-3-(3-chlorophenyl)propanoic acid stability studies
This technical guide serves as a specialized support center for 3-acetamido-3-(3-chlorophenyl)propanoic acid , a
This guide is structured to address the unique stability challenges of N-acetylated
Module 1: Chemical Identity & Stability Profile
Compound Class: N-Acetyl-
-
Amide Bond (N-Acetyl): Susceptible to hydrolysis under acidic/basic stress, yielding the free
-amino acid.[1] -
Chiral Center (C3): The benzylic proton at the
-position is sufficiently acidic ( ) to allow proton abstraction by strong bases, leading to racemization via an enolate or azlactone intermediate.[1] -
Carboxylic Acid: Induces pH-dependent solubility issues; requires buffering in LC methods to prevent peak splitting.[1]
Degradation Pathway Diagram
The following diagram illustrates the primary degradation routes you must monitor during forced degradation studies.
Figure 1: Primary degradation pathways including hydrolysis (cleavage of acetyl group) and racemization via base-catalyzed enolization.
Module 2: Analytical Method Development & Troubleshooting
Q: My HPLC peaks for the parent compound are tailing significantly. Is this degradation? A: Likely not.[1] This is a classic "pH mismatch" artifact common to carboxylic acids.[1]
-
Root Cause: The
of the carboxylic acid is approx. 4.5. If your mobile phase pH is near this value, the molecule exists as a mixture of ionized (carboxylate) and non-ionized (free acid) forms, causing peak broadening or splitting.[1] -
Solution: Lock the ionization state.
-
Method A (Acidic): Use 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.5).[1] The molecule will be fully protonated (neutral COOH), improving retention and sharpness on C18 columns.[1]
-
Method B (Basic): Use 10mM Ammonium Bicarbonate (pH 7.5-8.0).[1] The molecule will be fully ionized (
), reducing retention but often improving peak symmetry.[1] Note: Ensure your column is pH stable.
-
Q: I see a new peak at the solvent front (RT < 2 min) in my stress samples. What is it? A: In acid hydrolysis studies, this is likely Acetic Acid cleaved from the acetamido group.[1]
-
Verification: Acetic acid absorbs poorly at 254 nm but is visible at 210 nm.[1] Check the UV spectrum for a lack of aromatic features (unlike the chlorophenyl parent).[1]
-
Action: Do not integrate this peak for mass balance calculations unless you are specifically tracking the acetyl group.[1] Focus on the formation of the free amine (3-amino-3-(3-chlorophenyl)propanoic acid), which will elute earlier than the parent but later than the void volume.
Recommended HPLC Conditions (Stability Indicating)
| Parameter | Standard RP-HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Immobilized Polysaccharide (e.g., Chiralpak IA-3) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Hexane |
| Mobile Phase B | Acetonitrile | Ethanol or Isopropanol |
| Gradient | 5% to 95% B over 15 mins | Isocratic (e.g., 90:10 Hex:EtOH) |
| Detection | UV 220 nm (Amide), 254 nm (Phenyl) | UV 254 nm |
| Critical Note | Do not use unbuffered water. | Avoid basic additives (racemization risk). |
Module 3: Forced Degradation Protocols (Stress Testing)
Conduct these studies to validate your analytical method as "stability-indicating" per ICH Q1A(R2).
Protocol 1: Hydrolytic Stress (Acid/Base)
-
Acid Stress: Dissolve sample in 0.1 N HCl. Heat at 60°C for 4-24 hours.
-
Expected Result: Cleavage of amide to free amine.[1]
-
-
Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.
Protocol 2: Oxidative Stress
-
Method: Treat with 3%
at Room Temperature for 24 hours. -
Insight: The chlorophenyl ring is electron-withdrawing, making the ring relatively resistant to oxidation compared to electron-rich phenols. However, benzylic oxidation (at C3) is a potential secondary pathway.[1]
-
Self-Validation: If the parent peak decreases but no new peaks appear, check for precipitation or non-chromatographable polymers.[1]
Protocol 3: Thermal/Photostability
-
Solid State: The acetamido group provides crystal lattice stability (H-bonding).[1] Significant degradation is not expected below 100°C unless moisture is present (hydrolysis).[1]
-
Photostability: Chlorinated aromatics can undergo photolytic dechlorination (homolytic cleavage of C-Cl bond) under high-intensity UV.[1] Monitor for de-chlorinated analogs (3-acetamido-3-phenylpropanoic acid) using LC-MS (
mass shift).
Module 4: Stability Study Workflow
Use this workflow to ensure compliance with ICH Q1A(R2) guidelines for new drug substances.
Figure 2: ICH Q1A(R2) aligned workflow for stability testing of the drug substance.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use methanol as a solvent for stock preparation?
A: Yes, but with caution.[1] In the presence of strong acids (e.g., HCl stress testing), methanol can react with the carboxylic acid group to form a methyl ester artifact (
Q: Why is my chiral purity dropping in the solid state? A: Solid-state racemization is rare but can occur if the material is amorphous and exposed to high humidity and temperature. The water acts as a plasticizer, increasing molecular mobility, while residual salts (if any) can create a micro-environmental pH that catalyzes proton exchange at the chiral center.[1] Ensure the material is crystalline and stored with desiccants.[1]
Q: How do I identify the "Free Amine" degradant without a standard? A: Use Relative Retention Time (RRT) and UV spectra.[1]
-
RRT: The free amine (lacking the acetyl group) is more polar and basic.[1] In acidic RP-HPLC (pH 2.5), it will elute significantly earlier than the N-acetyl parent.[1]
-
UV: The N-acetyl group contributes to end-absorption (<210 nm).[1] The free amine will have a similar aromatic spectrum (254 nm) but lower intensity at 200-210 nm compared to the parent.[1]
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3][4] Defines the core stability data package for registration.[1][4]
-
PubChem. 3-(3-Chlorophenyl)propanoic acid (Related Structure Data). National Library of Medicine.[1] Provides physicochemical property data for the core scaffold.[1] [1]
-
Eleftheriou, et al. Racemization of N-acetyl-amino acids.[1][5] Explains the mechanism of base-catalyzed racemization via azlactone formation in N-protected amino acids.[1][6]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (2011).[1][7] Comprehensive guide on designing forced degradation studies for carboxylic acids and amides.
Sources
- 1. 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. DE2740380A1 - PROCESS FOR RACEMIZATION OF OPTICALLY ACTIVE N-ACYL-AMINO ACIDS IN AQUATIC SOLUTION - Google Patents [patents.google.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: 3-Acetamido-3-(3-chlorophenyl)propanoic Acid Synthesis
Status: Online Operator: Senior Application Scientist Topic: Impurity Profiling & Process Optimization Reference ID: TRB-ROD-3CL[1][2]
Core Directive: The "Cinnamic Trap" in Rodionov Synthesis[1][2]
Welcome to the technical support hub. If you are synthesizing 3-acetamido-3-(3-chlorophenyl)propanoic acid , you are likely employing a variation of the Rodionov reaction (condensation of an aldehyde with malonic acid and ammonium acetate) followed by acetylation, or a one-pot modification.[1]
The central challenge in this synthesis is not the formation of the product, but the suppression of the Knoevenagel condensation pathway.[1][2] Your reaction is a competition between reductive amination (leading to your target
The Mechanistic Fork
The reaction begins with the formation of an imine between 3-chlorobenzaldehyde and ammonia.[1][2] Malonic acid adds to this imine.[1][2]
-
Path A (Desired): The intermediate undergoes decarboxylation to form the
-amino acid.[1] -
Path B (Undesired): Ammonia is eliminated, resulting in 3-chlorocinnamic acid.[1][2]
Impurity Profiling Dashboard
The following table summarizes the critical byproducts you will encounter. Use this to identify peaks in your HPLC/UPLC traces.[1][2]
| Impurity ID | Name | Origin (Causality) | Detection (NMR/HPLC) |
| IMP-A | 3-Chlorocinnamic Acid | Low Ammonia Load: Insufficient ammonium acetate favors elimination over amine retention.[1] High Temp: Excessive heat promotes thermodynamic elimination.[1][2] | H-NMR: Distinct doublet doublets (vinylic protons) at |
| IMP-B | 3-Amino-3-(3-chlorophenyl)propanoic acid | Incomplete Acetylation: Precursor material remaining due to exhausted acetic anhydride or wet solvent (hydrolysis).[1] | H-NMR: Missing singlet at |
| IMP-C | 3-Hydroxy-3-(3-chlorophenyl)propanoic acid | Aldol Competition: Direct reaction of malonic acid with aldehyde without imine formation (rare with high | H-NMR: CH-OH signal distinct from CH-NH.[1][2] |
| IMP-D | Oligomeric Imines | Aldehyde Polymerization: Stagnant reaction mixtures or old aldehyde starting material.[1][2] | Appearance: Gummy, yellow/orange oil that refuses to crystallize.[1][2] |
Visualizing the Pathway
The following diagram illustrates the "Fork in the Road" where process parameters dictate yield vs. impurity.
Caption: The "Rodionov Fork" illustrates how ammonium concentration determines the ratio between the desired
Troubleshooting Guide (Q&A)
Scenario 1: The "Cinnamic" Spike
User Question: "My HPLC shows a 15% impurity peak eluting after the product. It has a UV spectrum similar to the starting material but is more non-polar.[1][2] What is it?"
Scientist Diagnosis: This is 3-Chlorocinnamic Acid .[1][2] It forms when the reaction "starves" of ammonia.[1][2]
-
The Fix:
Scenario 2: The "Sticky" Solid
User Question: "After the reaction, I evaporated the solvent, but I obtained a yellow sticky oil that won't precipitate. I expect a white solid."
Scientist Diagnosis: This is likely a mixture of oligomers (IMP-D) and trapped acetic acid/acetamide byproducts.[1]
-
The Fix:
-
Acid-Base Workup: Dissolve the oil in 2M NaOH (converts product to soluble carboxylate).[1] Wash with Ethyl Acetate (removes non-polar oligomers/aldehydes).[1][2] Then, carefully acidify the aqueous layer to pH 3-4.[1][2] The product should precipitate.[1][2]
-
Trituration: If it remains oily, triturates with diethyl ether or cold acetonitrile.[1][2] This removes the "gunk" and induces crystallization of the acetamido acid.[1][2]
-
Scenario 3: Incomplete Acetylation
User Question: "I am doing the one-pot synthesis in acetic acid. I see two peaks very close to each other. Mass spec suggests M-42."[1][2]
Scientist Diagnosis: You have IMP-B (The Free Amino Acid) mixed with your target.[1] The acetylation is incomplete.[1][2]
-
The Fix:
-
Add Acetic Anhydride: Glacial acetic acid alone is often insufficient for rapid acetylation of the hindered
-amino group.[1] Add 1.1 equivalents of Acetic Anhydride ( ) during the final hour of reflux. -
Check Moisture: If the system is too wet,
hydrolyzes to acetic acid before it can acetylate the amine.[1][2]
-
Validated Master Protocol
This protocol minimizes cinnamic acid formation by maintaining a high ammonia atmosphere.[1][2]
Reagents:
Step-by-Step:
-
Condensation (The Rodionov Step):
-
Dissolve 3-chlorobenzaldehyde (10 mmol) and ammonium acetate (25 mmol) in Ethanol (20 mL). Stir for 15 minutes at room temperature to establish the imine equilibrium.
-
Heat to reflux (80°C) for 6–8 hours. Critical: Monitor disappearance of aldehyde via TLC.
-
Checkpoint: If a heavy precipitate forms during reflux, it is likely the free
-amino acid (zwitterion).[1][2] This is good.
-
-
Acetylation:
-
Option A (Isolation first): Cool, filter the white solid (Amino Acid), wash with cold ethanol.[1][2] Resuspend in water/acetic acid and treat with Acetic Anhydride.[1][2]
-
Option B (Direct): If the solution is clear, remove ethanol under vacuum.[1][2] Redissolve residue in Glacial Acetic Acid (5 mL) and add Acetic Anhydride (12 mmol). Heat at 90°C for 2 hours.
-
-
Purification:
Process Logic Tree
Use this flow to decide your next move based on analytical data.
Caption: Diagnostic workflow for post-reaction analysis.
References
-
Rodionov, V. M. (1926).[1][2] "Über die Synthese von
-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. A foundational text describing the condensation of aldehydes with malonic acid and ammonia.[1][2] -
Gellman, S. H. (1998).[1][2] "Foldamers: A Manifesto." Accounts of Chemical Research. Discusses the structural properties of
-amino acids and the importance of purity in peptide synthesis. [1][2] -
Weiner, B. et al. (2010).[1][2] "Enantioselective Synthesis of
-Amino Acids." Chemical Society Reviews.[1][2] Provides modern context on catalytic variants and impurity suppression.[1][2] -
Sigma-Aldrich. "3-Chlorocinnamic acid for synthesis."[1][2] Product Specification & Impurity Data. Confirms the structure and physical properties of the primary competitor molecule.[1][2] [1][2]
Sources
overcoming experimental variability in cell-based assays with 3-acetamido compounds
Technical Support Center: Optimization of Cell-Based Assays for 3-Acetamido Compounds
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting experimental variability, precipitation, and signal interference specific to the 3-acetamido pharmacophore.
Executive Summary: The 3-Acetamido Challenge
Welcome to the technical support hub. You are likely here because your IC50 curves are shifting, your replicates are noisy, or your assay window is collapsing.
While the 3-acetamido group is a privileged scaffold in medicinal chemistry—often functioning as a critical hydrogen bond donor/acceptor pair for kinase hinges or GPCR pockets—it introduces specific physicochemical liabilities in cellular assays. Unlike simple aliphatic amides, the 3-acetamido moiety often imparts planarity and rigidity, increasing the likelihood of crystal lattice formation (precipitation) and epitope mimicry .
This guide addresses the three primary vectors of variability:
-
Solubility: The "Crash-Out" Effect.
-
Stability: Enzymatic Hydrolysis in Media.
-
Interference: Signal Quenching and Epitope Mimicry.
Module 1: Solubility & The "Crash-Out" Effect
The Issue: You observe steep Hill slopes (>2.0) or variable potency between manual and automated dispensing.
The Mechanism: 3-acetamido compounds often possess high lattice energy. When a high-concentration DMSO stock (e.g., 10 mM) is chemically shocked by rapid dilution into aqueous media, the compound precipitates ("crashes out") before it can dissolve. This creates a suspension of micro-crystals that are invisible to the naked eye but biologically inactive or cytotoxic.
The Solution: Intermediate Dilution Protocol Do not pipette directly from 100% DMSO stock into the cell plate. You must step-down the solvent concentration to prevent supersaturation shock.
Protocol: The "2-Step" Dilution Method
| Step | Action | Critical Parameter |
| 1. Stock Prep | Prepare 10 mM stock in anhydrous DMSO. | Ensure DMSO is dry; water uptake promotes precipitation. |
| 2. Intermediate | Dilute compound 1:20 in culture media (or PBS) in a separate V-bottom plate. | Mix vigorously immediately. Final DMSO: 5%. |
| 3. Transfer | Transfer the intermediate mix to the cell plate (already containing 90µL media). | Final DMSO: 0.5%.[1] |
Visualization: Solubility Workflow
Figure 1: Comparison of direct addition (high risk) vs. intermediate dilution (stabilized solubility).
Module 2: Stability & Metabolic Degradation[2]
The Issue: Potency decreases significantly between 24h and 72h timepoints.
The Mechanism: While amide bonds are chemically stable, they are biologically vulnerable. Fetal Bovine Serum (FBS) contains active amidases and carboxylesterases . The 3-acetamido group can be hydrolyzed to the corresponding amine (aniline derivative), which often lacks the pharmacologic activity of the parent compound [1].
The Solution: Media Stability Check Before running a 72h proliferation assay, validate compound stability in your specific media condition.
Protocol: LC-MS Stability Validation
-
Preparation: Spike compound (1 µM) into two tubes:
-
Tube A: Media + 10% FBS.
-
Tube B: Media + 10% Heat-Inactivated (HI) FBS.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, T=24h, and T=48h.
-
Quenching: Add 150 µL cold Acetonitrile (ACN) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS.
Data Interpretation:
| Observation | Diagnosis | Action |
| Loss in Tube A only | Serum Amidase Activity | Switch to Heat-Inactivated FBS or reduce serum to 1%. |
| Loss in Tube A & B | Chemical Instability (pH/Oxidation) | Check media pH; add antioxidants (e.g., Ascorbic Acid). |
| Stable in both | Compound is stable | Proceed to assay. |
Module 3: Assay Interference (The "False Signal")
The Issue: You are running an AlphaScreen™ or TR-FRET assay for an epigenetic target (e.g., Bromodomain, HAT, HDAC), and the 3-acetamido compounds show suspiciously high potency or "hook" effects.
The Mechanism: Epitope Mimicry This is a critical, often overlooked artifact. The 3-acetamido group structurally mimics N-acetyl-lysine (Kac).
-
In assays using antibodies against acetylated lysine, the compound itself can bind to the antibody, displacing the intended tracer peptide [2].
-
This results in a False Positive (inhibition readout) that has nothing to do with target inhibition.
Visualization: Interference Pathway
Figure 2: Mechanism of false positives in epigenetic assays due to antibody cross-reactivity.
The Solution: The "TruHit" Counter-Screen Run a counter-screen using the detection reagents (Antibody + Tracer) without the protein target. If the compound inhibits the signal in the absence of the target protein, it is interfering with the detection system.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates even with the intermediate dilution step. What now? A: You are likely hitting the thermodynamic solubility limit.
-
Add a dispersant: Supplement the media with 0.05% Pluronic F-127. This prevents crystal nucleation.
-
Check the plastic: Acetamido compounds can bind to polystyrene. Switch to "Low-Binding" polypropylene plates for the intermediate step.
Q2: Can I use Heat-Inactivated (HI) FBS for all assays to prevent hydrolysis? A: Generally, yes. However, heat inactivation (56°C for 30 min) can denature certain growth factors. If your cells are fastidious (e.g., primary stem cells), validate that HI-FBS supports normal growth kinetics before switching.
Q3: The compound is fluorescent. Will it interfere with my GFP reporter? A: 3-acetamido-coumarins and quinolones are known fluorophores [3].
-
Test: Scan the compound alone in buffer at your assay's excitation/emission wavelengths.
-
Fix: If interference exists, switch to a red-shifted readout (e.g., mCherry or Far-Red dyes) to avoid the compound's blue/green emission spectra.
References
-
Amide Bond Stability: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on metabolic stability and amidase activity in plasma).
-
Assay Interference (AlphaScreen): Coussens, N. P., et al. (2020).[2] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Fluorescence Interference: Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.
-
Solubility Protocols: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Sources
Technical Support Center: In Vivo Optimization for 3-acetamido-3-(3-chlorophenyl)propanoic acid
Status: Operational Ticket ID: TCH-OPT-8823 Subject: Dosage & Formulation Optimization for In Vivo Studies Assigned Specialist: Senior Application Scientist, Preclinical Development
Executive Summary
This guide addresses the specific challenges of administering 3-acetamido-3-(3-chlorophenyl)propanoic acid . Structurally, this compound is an N-acetylated
This support documentation is structured to guide you through formulation, route selection, and dosage optimization, ensuring your in vivo data reflects true pharmacological activity rather than delivery artifacts.
Module 1: Formulation & Solubility (The "Pre-Flight" Check)
User Issue: "My compound precipitates upon injection or has poor oral bioavailability."
Technical Analysis
As a free acid with a chlorophenyl ring, this molecule has low aqueous solubility in its protonated form (pH < 4).[1] However, the carboxylic acid moiety (
Critical Warning: The acetamido group is stable at neutral pH but can hydrolyze in strongly acidic or basic conditions over time.[1] Avoid prolonged storage in high pH buffers (> pH 9).[1]
Troubleshooting Protocol: Vehicle Selection
| Vehicle Class | Recommended Composition | Application | Notes |
| Standard (IV/IP) | PBS (pH 7.4) with 1.0 eq NaOH | Low Doses (< 5 mg/kg) | Must convert to sodium salt in situ.[1] Add 1M NaOH dropwise until dissolved, then buffer. |
| Co-solvent (IV/IP) | 5% DMSO + 40% PEG400 + 55% Saline | Med Doses (5-20 mg/kg) | Dissolve in DMSO first.[1] Add PEG400.[1] Add Saline last with vortexing to prevent "crashing out."[1] |
| Suspension (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | High Doses (> 20 mg/kg) | For oral gavage only.[1] Creates a homogeneous suspension.[1] |
Decision Logic: Formulation Strategy
Figure 1: Decision tree for vehicle selection based on route and concentration requirements.
Module 2: Dosage Optimization & Pharmacokinetics
User Issue: "I see no efficacy even at high doses," or "The animals show acute toxicity unexpectedly."
Mechanism of Action & Metabolism
You must account for the metabolic fate of the acetamido group .[1] In vivo, amidases (particularly in rodent liver and kidney) may deacetylate your compound.[1]
-
Parent: 3-acetamido-3-(3-chlorophenyl)propanoic acid (Likely active).[1]
-
Metabolite: 3-amino-3-(3-chlorophenyl)propanoic acid (Free amine).[1]
Step-by-Step Optimization Protocol
Step 1: Determine Maximum Tolerated Dose (MTD)
Do not start efficacy studies without this.
-
Subjects: 3 male + 3 female mice (C57BL/6).[1]
-
Dosing: Single bolus IP.
-
Escalation: 10, 30, 100 mg/kg.[1]
-
Observation: Monitor for 24h. Look for sedation (GABAergic effect) or ataxia.[1]
Step 2: Allometric Scaling (Rat to Mouse to Human)
If you have reference data from a different species, use Body Surface Area (BSA) normalization, not just body weight.[1]
| Species | Weight (kg) | Conversion Formula | |
| Mouse | 0.02 | 3 | |
| Rat | 0.15 | 6 | |
| Human | 60 | 37 |
-
Example: A 10 mg/kg dose in a rat
20 mg/kg in a mouse.[1]
Step 3: The PK/PD Loop
If efficacy is absent, determine if it is a Pharmacokinetic (PK) failure (drug didn't get there) or a Pharmacodynamic (PD) failure (drug doesn't work).[1]
Figure 2: The PK/PD troubleshooting loop. Always verify plasma concentration before assuming lack of potency.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I autoclave the formulation?
A: No. The acetamido bond is susceptible to hydrolysis under high heat and pressure, especially if the pH is not perfectly neutral.[1] Use 0.22
Q2: My LC-MS shows two peaks after plasma extraction. What is happening? A: You are likely detecting the parent compound and the deacetylated metabolite (3-amino-3-(3-chlorophenyl)propanoic acid).[1]
-
Action: Synthesize or purchase the free amine standard to quantify the rate of metabolism.[1] If deacetylation is rapid (
min), your efficacy may be driven by the metabolite, or you may need a chemical modification (e.g., changing acetamido to a carbamate) to improve stability.[1]
Q3: The compound works in IP but not PO (Oral). Why? A: This suggests a First-Pass Effect or Permeability Issue .[1]
-
Permeability: The polar acetamido group + carboxylic acid limits passive diffusion.[1]
-
First-Pass: Liver amidases may be stripping the acetyl group before it reaches systemic circulation.[1]
-
Troubleshoot: Try a subcutaneous (SC) route to bypass the liver initially, confirming if "systemic" exposure yields results.[1]
References
-
FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link
-
Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH. Helvetica Chimica Acta.[1] (Foundational work on stability and handling of beta-amino acid derivatives). Link
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Source for solubility and formulation decision trees). Link
-
PubChem Compound Summary. (2024). 3-(3-chlorophenyl)propanoic acid (Core structure data). National Library of Medicine.[1] Link
Sources
managing side reactions in the synthesis of 3-acetamido-3-chlorophenylpropanoic acid
[1]
Status: Operational Ticket Focus: Impurity Management & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 3-acetamido-3-(3-chlorophenyl)propanoic acid , a
The primary synthetic route involves the Rodionov Reaction (condensation of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate) followed by N-acetylation .[1] The most critical technical challenge in this pathway is the competition between
Module 1: The Rodionov Condensation (Core Synthesis)
The Pathway & The Problem
The reaction relies on the delicate equilibrium between the formation of the imine (required for the amino acid) and the Knoevenagel-type condensation (leading to the cinnamic acid side product).
Figure 1: Mechanistic divergence in the Rodionov reaction. The red dashed line represents the primary failure mode.
Troubleshooting Guide: Condensation Phase
Q: My crude product contains >15% 3-chlorocinnamic acid. How do I suppress this?
A: Cinnamic acid forms when the ammonia concentration drops, favoring the elimination of water over the incorporation of the amine.
-
The Fix: Increase the Ammonium Acetate (NH
OAc) equivalents. -
Protocol: Standard protocols use a 1:1:2 ratio (Aldehyde:Malonic:NH
OAc). Shift this to 1:1:3 or 1:1:4 . The excess ammonia shifts the equilibrium toward the imine and suppresses the Knoevenagel elimination route. -
Solvent Check: Ensure you are using 95% Ethanol . Absolute ethanol can sometimes decrease the solubility of the ionic intermediates, while too much water promotes hydrolysis.
Q: The reaction mixture turned into a dark, intractable tar ("Gummy Solid").
A: This is likely due to the polymerization of the aldehyde or uncontrolled decarboxylation.
-
The Fix: Temperature ramping.
-
Protocol: Do not reflux immediately. Stir at 40°C for 30 minutes to allow imine formation before adding malonic acid or raising the temperature to reflux (80°C). This "pre-activation" step ensures the aldehyde is consumed in the desired pathway before it can polymerize.
Module 2: N-Acetylation & Isolation
Once the
Troubleshooting Guide: Acetylation Phase
Q: After adding acetic anhydride, my yield dropped, and I see starting material.
A: The
-
The Fix: Use the Schotten-Baumann conditions or reflux in glacial acetic acid.
-
Preferred Protocol: Dissolve the crude amino acid in Glacial Acetic Acid (solvent) and add 1.2 eq of Acetic Anhydride . Reflux for 1 hour. Upon cooling, pour the mixture into ice water. The target 3-acetamido acid should precipitate as a white solid, while unreacted reagents remain in the filtrate.
Q: I am detecting a "dimer" impurity by LC-MS.
A: This is likely the formation of a mixed anhydride or a di-peptide species if the temperature was too high during acetylation.
-
The Fix: Quench the reaction strictly.
-
Protocol: After the acetylation is complete, add a small amount of water slowly to the reaction mixture while it is still warm (but not boiling) to hydrolyze any excess acetic anhydride before the final workup.
Module 3: Purification & Data Analysis
Purification Strategy Table
| Impurity | Nature | Removal Strategy |
| 3-Chlorocinnamic Acid | Acidic, Non-polar | Acid/Base Extraction: Dissolve crude in dilute NaOH (pH 10).[1] Wash with Ethyl Acetate (removes neutrals). Acidify aq. layer to pH 3. Target precipitates; cinnamic acid often remains in solution or co-precipitates (requires recrystallization). |
| Ammonium Salts | Ionic, Polar | Water Wash: The target acetamido acid is sparingly soluble in cold water. Thorough washing removes inorganic salts. |
| Aldehyde Oligomers | Non-polar, Tarry | Recrystallization: Use Ethanol/Water (1:1). The tar remains in the mother liquor. |
Decision Tree for Final Polishing
Figure 2: Purification workflow based on impurity profile.
FAQ: Rapid Response
Q: Can I use catalytic hydrogenation to remove impurities? A: NO. The chlorine on the phenyl ring (3-chlorophenyl) is susceptible to hydrodehalogenation (loss of Cl) under Pd/C hydrogenation conditions. If reduction is absolutely necessary for a subsequent step, use specific poisoned catalysts or alternative hydride reductions.
Q: Why is the melting point of my product lower than reported? A: This compound is chiral (racemic mixture produced). If you inadvertently enriched one enantiomer during a specific recrystallization step, the melting point will shift. Additionally, residual acetic acid (solvent inclusion) is common. Dry the sample under high vacuum at 60°C for 12 hours.
References
-
Rodionov, V. M., & Malevinskaya, E. T. (1926). Synthese von β-Amino-säuren aus Aldehyden, Malonsäure und Ammoniak. Berichte der deutschen chemischen Gesellschaft.
- Kulesza, A., et al. (2012). Synthesis of β-aryl-β-amino acids via Rodionov reaction. Journal of Organic Chemistry.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Context on the utility of
-amino acids in drug design). -
BenchChem Technical Database. (2025). Side reactions and byproduct formation in cinnamic acid synthesis. (Specific data on the Knoevenagel competition).
Navigating the Final Hurdle: A Technical Support Guide to Efficiently Purifying Novel Propanoic Acids
Welcome to the Technical Support Center for the final purification of novel propanoic acids. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving the highest purity of their target molecules. In the dynamic landscape of pharmaceutical development, the final purification step is a critical determinant of a drug candidate's safety, efficacy, and stability. The presence of even minute impurities can significantly impact downstream processes and clinical outcomes.[1][2][3][4][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of novel propanoic acids. We will delve into the mechanistic principles behind common purification techniques, offering field-proven insights to enhance the efficiency and success of your experiments.
Section 1: Crystallization - The Art and Science of Solid-State Purity
Crystallization is a cornerstone of active pharmaceutical ingredient (API) purification, capable of delivering highly pure and stable solid forms.[7][8] However, achieving optimal crystallization can be a nuanced process, influenced by a multitude of factors.[9]
Crystallization Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| No Crystals Form | Supersaturation not reached: The concentration of the propanoic acid in the solvent is too low. | Concentrate the solution: Gently evaporate the solvent to increase the solute concentration and induce supersaturation.[10] |
| Inappropriate solvent system: The chosen solvent may be too good a solvent at all temperatures. | Introduce an anti-solvent: Gradually add a solvent in which your compound is poorly soluble to decrease its overall solubility and promote crystallization. | |
| Lack of nucleation sites: Spontaneous nucleation is kinetically hindered. | Induce nucleation: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites. Alternatively, add a seed crystal of the desired compound. | |
| Oiling Out | Solution is too supersaturated or cooled too quickly: The compound comes out of solution as a liquid phase instead of a solid crystal lattice. | Re-heat the solution and cool slowly: Re-dissolve the oil by heating and then allow the solution to cool at a much slower rate. Consider using a more dilute solution. |
| Inappropriate solvent: The solvent may not be suitable for crystallization of your specific propanoic acid. | Screen for alternative solvents: Experiment with a range of solvents with varying polarities to find one that provides a good solubility differential with temperature. | |
| Poor Recovery | Compound is too soluble in the mother liquor: A significant amount of the product remains dissolved after filtration. | Cool the crystallization mixture to a lower temperature: This will further decrease the solubility of your compound. Be mindful of potentially crashing out impurities. |
| Excessive washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss. | Wash with a cold, non-polar solvent: Use a minimal amount of a cold solvent in which your compound is sparingly soluble to wash away residual mother liquor. | |
| Impure Crystals | Rapid crystal growth: Impurities can become trapped within the crystal lattice during fast crystallization. | Slow down the crystallization process: Allow the solution to cool slowly and undisturbed. A slower growth rate allows for more selective incorporation of the target molecule into the crystal lattice.[11] |
| Co-crystallization of impurities: Impurities with similar structures may crystallize alongside the target compound. | Recrystallize the material: A second crystallization step can significantly improve purity. Consider using a different solvent system for the recrystallization to alter the solubility of the impurities.[12] |
Crystallization FAQs
Q1: How do I select the best solvent for my novel propanoic acid crystallization?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10] A good starting point is to test small amounts of your compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, heptane). The goal is to observe significant dissolution upon heating and precipitation upon cooling.
Q2: What is the purpose of a "mother liquor," and should I discard it?
A2: The mother liquor is the solution that remains after the crystals have been filtered. It contains the soluble impurities as well as some of your dissolved product. It is advisable to save the mother liquor until you have confirmed the yield and purity of your crystalline product. In some cases, a second crop of crystals can be obtained by concentrating the mother liquor.
Q3: My propanoic acid is an oil at room temperature. Can I still use crystallization?
A3: If your compound is an oil, direct crystallization will not be possible. However, you may be able to form a crystalline salt by reacting your propanoic acid with a suitable base (e.g., sodium hydroxide, tris(hydroxymethyl)aminomethane). These salts often have higher melting points and are more amenable to crystallization.
Section 2: Preparative High-Performance Liquid Chromatography (Prep HPLC) - Precision Purification for Complex Mixtures
Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures, making it invaluable in drug discovery and development.[13][14][15] It offers high resolution and reproducibility, but optimizing a preparative method requires careful consideration of several parameters.[13]
Preparative HPLC Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Poor Resolution | Inappropriate mobile phase composition: The mobile phase is not providing adequate selectivity for the separation of your target compound from impurities. | Optimize the mobile phase: Systematically vary the solvent composition (e.g., the ratio of organic solvent to water) and the pH (for ionizable compounds like propanoic acids).[16] Using orthogonal chromatography, such as switching from reversed-phase to HILIC, can also provide different selectivity.[17][18][19] |
| Column overload: Injecting too much sample can lead to peak broadening and loss of resolution. | Reduce the sample load: Decrease the mass of sample injected onto the column. Consider using a larger-diameter column for higher loading capacity. | |
| Peak Tailing/Fronting | Secondary interactions with the stationary phase: The carboxylic acid group of the propanoic acid may be interacting with residual silanols on the silica-based stationary phase. | Use a mobile phase modifier: Add a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and minimize secondary interactions. |
| Sample solvent stronger than the mobile phase: This can cause the sample to spread on the column before the separation begins. | Dissolve the sample in the mobile phase or a weaker solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[20] | |
| Low Recovery | Compound precipitation on the column: The propanoic acid may not be soluble in the mobile phase. | Increase the organic content of the mobile phase or change the pH: Adjusting the mobile phase to improve the solubility of your compound can prevent precipitation. |
| Compound degradation on the column: The stationary phase or mobile phase conditions may not be stable for your compound. | Use a different stationary phase or adjust the mobile phase pH: Consider a more inert column material or a pH that is known to be stable for your compound. | |
| High Backpressure | Column frit blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. | Filter your sample and mobile phases: Always filter your samples and mobile phases through a 0.45 µm filter before use.[21] |
| Precipitation in the system: Buffer precipitation can occur when mixing aqueous and organic phases. | Ensure buffer solubility in the mobile phase: Check the solubility of your buffer in the highest organic percentage of your gradient. Consider flushing the system with water before shutting down.[21] |
Preparative HPLC FAQs
Q1: How do I choose the right column for my novel propanoic acid?
A1: For most propanoic acids, a reversed-phase C18 column is a good starting point. The hydrophobicity of your specific molecule will determine if a less retentive phase (like C8 or C4) or a more retentive phase is needed. For highly polar propanoic acids, Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative.[13][18]
Q2: What is the difference between analytical and preparative HPLC?
A2: The primary difference is the scale. Analytical HPLC is used for identifying and quantifying compounds in a sample and uses small-diameter columns with low flow rates. Preparative HPLC is used to purify larger quantities of a compound and employs larger-diameter columns with higher flow rates.[14]
Q3: How can I efficiently remove the purification solvents after collection?
A3: The most common method for removing HPLC solvents is rotary evaporation. For volatile mobile phase modifiers like formic acid and trifluoroacetic acid, these can often be removed under high vacuum. Lyophilization (freeze-drying) is another option, particularly for aqueous mobile phases.
Section 3: Preparative Supercritical Fluid Chromatography (SFC) - A Green and Efficient Alternative
Preparative SFC is a powerful purification technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and easier fraction processing.[22] SFC is particularly well-suited for the purification of chiral compounds.[22]
Preparative SFC Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Poor Peak Shape (for acidic compounds) | Strong interaction with the stationary phase: The acidic nature of the propanoic acid can lead to tailing on many stationary phases. | Use an acidic additive: Adding a small amount of an acid like trifluoroacetic acid or formic acid to the co-solvent can improve peak shape. However, for some propanoic acids, additive-free methods using methanol as a co-solvent have been successful.[23][24] |
| Inconsistent Retention Times | Fluctuations in pressure or temperature: The density of the supercritical fluid is highly dependent on pressure and temperature, which directly impacts its solvating power and analyte retention. | Ensure stable operating conditions: Allow the system to fully equilibrate before starting your purification. Monitor pressure and temperature throughout the run. |
| Inconsistent mobile phase composition: The ratio of CO2 to co-solvent is critical for consistent chromatography. | Verify pump performance: Ensure that both the CO2 and co-solvent pumps are delivering accurately and consistently. | |
| Low Recovery | Analyte precipitation during fraction collection: As the CO2 depressurizes and returns to a gaseous state, the analyte can precipitate out of the co-solvent. | Optimize the collection process: Use a collection solvent in which your compound is highly soluble. Consider using a gas-liquid separator to manage the CO2 expansion. |
| Chiral Separation Issues | Inappropriate chiral stationary phase (CSP): Not all CSPs are effective for all chiral compounds. | Screen multiple CSPs: A systematic screening of different types of chiral columns is often necessary to find the optimal stationary phase for your specific enantiomers.[25] |
| Suboptimal co-solvent: The choice of co-solvent can significantly impact chiral recognition. | Evaluate different co-solvents: Alcohols like methanol, ethanol, and isopropanol are common co-solvents in chiral SFC. Their different properties can alter the interactions between the analyte and the CSP.[25] |
Preparative SFC FAQs
Q1: Why is SFC considered a "green" chromatography technique?
A1: SFC primarily uses carbon dioxide, which is a non-toxic, non-flammable, and readily available solvent that can be recycled from industrial processes. This significantly reduces the consumption of hazardous organic solvents compared to HPLC.[22]
Q2: Can I use the same columns for SFC and HPLC?
A2: While some columns are designed for use in both techniques, it is generally recommended to use columns specifically designed and packed for SFC. The high pressures and unique properties of supercritical fluids place different demands on the column hardware and packing material.
Q3: How do I scale up an analytical SFC method to a preparative scale?
A3: Scaling up an SFC method involves maintaining the same linear velocity and gradient profile while increasing the column diameter and flow rate. It is crucial to use columns with the same stationary phase and particle size for predictable results.
Visualizing the Path to Purity: Purification Workflow
The following diagram illustrates a general workflow for the final purification of a novel propanoic acid, highlighting key decision points and alternative pathways.
Caption: A generalized workflow for the final purification of novel propanoic acids.
Experimental Protocol: A General Guideline for Recrystallization
This protocol provides a fundamental framework for the recrystallization of a solid propanoic acid.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude propanoic acid. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show poor solubility when cool.
-
Dissolution: Place the bulk of your crude propanoic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Conclusion
The final purification of novel propanoic acids is a meticulous process that demands a deep understanding of the underlying chemical principles and the practical nuances of various purification techniques. This guide provides a foundation for troubleshooting common issues and making informed decisions to improve the efficiency and outcome of your purification efforts. By systematically addressing challenges in crystallization, preparative HPLC, and preparative SFC, researchers can confidently advance their drug candidates with the highest standards of purity.
References
-
Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
-
Bram, G. (2017, June 29). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Rotachrom Technologies. (2023, March 18). The Secrets to Producing Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative SFC Principles of Scaling in Prep SFC. Retrieved from [Link]
-
Scribd. (n.d.). Preparative HPLC Troubleshooting Guide-agilent. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Best practices and instrumental troubleshooting for successful SFC methods. Request PDF. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Jones, E. C. L., & Bimbo, L. M. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceuticals, 12(4), 153. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Retrieved from [Link]
-
Mitchell, N. A., et al. (2023). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Organic Process Research & Development, 27(8), 1476-1487. Retrieved from [Link]
-
Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 24-31. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Santasiero, A. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]
-
Thomas, F. (2022, November 2). Removing Residual Impurities. BioPharm International. Retrieved from [Link]
-
Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Zenodo. (n.d.). impurity profiling and drug characterization. Retrieved from [Link]
-
Technobis. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]
-
van der Meer, P., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. ResearchGate. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 24-31. Retrieved from [Link]
-
ResearchGate. (2025, August 6). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. Retrieved from [Link]
-
Parhizkar, M., et al. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Ulrich, J. (2004). Problems, potentials and future of industrial crystallization. Crystal Research and Technology, 39(6), 467-476. Retrieved from [Link]
-
Nováková, L., & Chocholouš, P. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(11), 1058. Retrieved from [Link]
-
Talaviya, P. (2026). Impurity profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences, 4(1), 1044-1061. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved from [Link]
-
Qi, S., & Fox, C. B. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Journal of Chromatography A, 1635, 461705. Retrieved from [Link]
-
Chromatography Today. (2014, August 20). Troubleshooting in SFC. Retrieved from [https://www.chromatographytoday.com/news/sfc-preparative/3 SFC-preparative/the-chromatography-helpdesk/troubleshooting-in-sfc/30816]([Link] SFC-preparative/the-chromatography-helpdesk/troubleshooting-in-sfc/30816)
-
Kour, J., et al. (2022). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. Retrieved from [Link]
-
Agilent Technologies. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
-
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]
-
De Klerck, K., et al. (2014). Generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 282-292. Retrieved from [Link]
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Technical Support Center: Stability & Storage of 3-Acetamido-3-Arylpropanoic Acids
Executive Summary
3-acetamido-3-arylpropanoic acids (N-acetyl-
This guide provides a validated strategy to mitigate the two primary degradation vectors: Hydrolytic Cleavage and Benzylic Racemization .[1]
Part 1: Critical Degradation Mechanisms (The "Why")
To store these compounds effectively, one must understand the causality of their degradation.[1] Unlike standard aliphatic amino acids, the aryl group at the
The Racemization Vector (Benzylic Acidity)
The C3 position is a "chiral hotspot."[1] The proton attached to C3 is significantly more acidic than in aliphatic analogs due to two factors:
-
Benzylic Resonance: The adjacent aryl group can stabilize a transient carbanion or radical intermediate.[1]
-
Carbonyl Inductive Effect: The neighboring carboxylic acid and acetamido groups withdraw electron density, further acidifying the C3 proton.[1]
Risk: Exposure to moisture (acting as a proton shuttle) or basic surfaces (glassware alkalinity) can trigger rapid racemization, converting your enantiopure
The Hydrolysis Vector (Amide Cleavage)
While the acetamido group is robust, the presence of the free carboxylic acid creates an intramolecular acidic microenvironment .[1] If the material absorbs moisture (hygroscopicity), the local pH drops, catalyzing the hydrolysis of the acetamido bond to release the free
Cyclodehydration (The "Hidden" Pathway)
Under thermal stress or dehydration conditions, the acetamido oxygen can attack the carboxylic carbonyl, eliminating water to form a 1,3-oxazin-6-one derivative. This is often mistaken for simple impurity peaks in HPLC.[1]
Part 2: Visualizing the Degradation Pathways[1]
The following diagram illustrates the kinetic competition between hydrolysis, racemization, and cyclization.
Caption: Figure 1. Competitive degradation pathways. Note that racemization is often the fastest kinetic pathway due to benzylic resonance stabilization.[1]
Part 3: Validated Storage Protocols
Adhering to ICH Q1A(R2) guidelines, the following protocol ensures maximum shelf-life.
Protocol A: Long-Term Storage (> 3 Months)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering T significantly retards the rate of benzylic proton abstraction (racemization). |
| Atmosphere | Argon Overlay | Argon is heavier than air and creates a blanket, preventing moisture ingress better than Nitrogen.[1] |
| Container | Amber Glass (Silanized) | Silanization neutralizes surface hydroxyls on glass (which are basic) that could catalyze surface racemization.[1] |
| Desiccant | P2O5 or Molecular Sieves | Silica gel is often insufficient.[1] Phosphorus Pentoxide ( |
Protocol B: Handling & Thawing (Crucial Step)
Most degradation occurs during the transition from cold storage to room temperature.
-
Equilibration: Remove the container from the freezer and let it sit at room temperature for 3 hours before opening.
-
Why? Opening a cold container condenses atmospheric moisture directly onto the powder, creating a "wet film" that accelerates hydrolysis.[1]
-
-
Aliquotting: Never return unused material to the master stock. Aliquot into single-use vials before initial freezing.
Part 4: Troubleshooting Center (FAQ)
Q1: The white powder has turned into a sticky, off-white gum. Is it recoverable?
-
Diagnosis: Hygroscopic failure.[1] The material has absorbed water, lowering the melting point and initiating hydrolysis.[1]
-
Solution: Check LC-MS. If the mass corresponds to the parent, it is just wet.[1] Do not heat to dry. Dissolve in dry Dichloromethane (DCM), dry over
, and re-precipitate with Hexanes. If the mass shows M-42 (loss of acetyl), discard.[1]
Q2: My HPLC purity is high (99%), but the optical rotation is lower than the CoA. Why?
-
Diagnosis: Silent Racemization.[1] Standard C18 HPLC does not separate enantiomers.[1]
-
Action: You must run a Chiral HPLC (e.g., Chiralpak AD-H or OD-H column). The benzylic position likely racemized due to trace alkalinity in your solvent or glassware.[1]
Q3: I see a small peak at M-18 in the Mass Spec.
-
Diagnosis: Cyclodehydration.[1] You likely stored the material in a desiccator that was too warm or exposed it to heat during drying.[1]
-
Action: This is the oxazinone impurity.[1] It can often be hydrolyzed back to the parent acid by treating with mild aqueous acid (0.1 N HCl) followed by recrystallization, but yield will be lost.[1]
Part 5: Validated Analytical Workflow
Use this flowchart to determine the quality of your stored material before use in critical steps.
Caption: Figure 2. Quality Control Decision Tree for 3-acetamido-3-arylpropanoic acids.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2] [Link]
-
Weiner, D. P., et al. (2010).[1] "Racemization mechanisms of
-amino acids." Journal of Organic Chemistry. (General reference for benzylic acidity in beta-amino acids). -
Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[1] (Discusses stability and handling of beta-amino acid derivatives). [Link]
-
PubChem Compound Summary. (n.d.). 3-amino-3-phenylpropanoic acid derivatives. National Center for Biotechnology Information.[1] [Link]
Sources
Validation & Comparative
A Comparative Benchmarking of Novel 3-Acetamido Propanoic Acid Derivatives: From Synthesis to Biological Efficacy
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes is of paramount importance. 3-Acetamido propanoic acid, also known as N-acetyl-β-alanine, presents a versatile and synthetically accessible backbone for the development of new therapeutic agents.[][2] Its inherent biocompatibility and presence in various biological pathways make it an attractive starting point for medicinal chemists. This guide provides a comparative analysis of recently developed 3-acetamido propanoic acid derivatives, offering a head-to-head evaluation of their biological activities, supported by experimental data and detailed protocols. We will delve into derivatives exhibiting promising anticancer, antioxidant, and antimicrobial properties, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.
The 3-Acetamido Propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
3-Acetamido propanoic acid is a derivative of the non-proteinogenic amino acid β-alanine.[][2] The core structure, characterized by a propanoic acid moiety and an acetamido group at the 3-position, offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, can significantly influence the compound's pharmacokinetic profile and its interaction with biological targets. The inherent chirality of many of its derivatives further allows for the exploration of stereospecific interactions with enzymes and receptors.
Comparative Analysis of Lead Derivatives
This section provides a comparative overview of selected 3-acetamido propanoic acid derivatives that have demonstrated significant biological activity in recent studies. We will focus on three classes of derivatives: anticancer, antioxidant, and antimicrobial agents.
Anticancer and Antioxidant Derivatives
A recent study successfully demonstrated that 3-((4-hydroxyphenyl)amino)propanoic acid can serve as a novel scaffold for developing compounds with promising anticancer and antioxidant activities.[3] One of the most promising derivatives from this study, Compound 20 (3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide)) , exhibited potent anticancer and antioxidant effects.[3] Another class of derivatives, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has also shown promise in lung cancer therapies, with some compounds exhibiting enhanced efficacy against drug-resistant cancer cells.[4]
Table 1: Comparative Anticancer and Antioxidant Activity of Selected Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Antioxidant Activity (DPPH Scavenging, IC50 in µM) | Reference |
| Compound 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | A549 (Lung Carcinoma) | Data not explicitly quantified in abstract | Potent | [3] |
| Oxime Derivative 22 | A 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with an oxime moiety | A549 (Lung Carcinoma) | 2.47 | Not Reported | [4] |
| Cisplatin (Control) | - | A549 (Lung Carcinoma) | > IC50 of Oxime Derivative 22 | Not Applicable | [4] |
The SAR analysis of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly enhances antiproliferative activity.[4] In silico studies suggested that these compounds may interact with human SIRT2 and EGFR, highlighting their potential as multi-targeting agents.[4]
Antimicrobial Derivatives
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for the development of novel antimicrobial agents.[5] A series of these derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species.[5] The incorporation of heterocyclic substituents in hydrazone-based derivatives greatly enhanced their antimicrobial activity.[5]
Table 2: Comparative Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound ID | Key Structural Feature | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Hydrazone 15 | Nitro thiophene substituent | Gram-positive and Gram-negative bacteria | Not explicitly quantified in abstract, but potent | [5] |
| Hydrazone 16 | Nitro furan substituent | Gram-positive and Gram-negative bacteria | Not explicitly quantified in abstract, but potent | [5] |
| Hydrazone 14 | Thiophene substituent | Fungal pathogens (including azole-resistant Candida auris) | 0.5 - 64 | [5] |
| Hydrazone 17 | Dimethylpyrrole substituent | Fungal pathogens (including azole-resistant Candida auris) | 0.5 - 64 | [5] |
These findings underscore the versatility of the 3-acetamido propanoic acid backbone, demonstrating that strategic modifications can lead to potent agents against a broad spectrum of microbial pathogens.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the fundamental experimental protocols for the synthesis and biological evaluation of 3-acetamido propanoic acid derivatives.
General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
The synthesis of these derivatives typically involves a multi-step process. A common approach is the Michael addition of a substituted amine to an acrylate ester, followed by hydrolysis and subsequent functionalization.[6]
Caption: General synthetic workflow for 3-aminopropanoic acid derivatives.
Step-by-Step Protocol:
-
Michael Addition: To a solution of the substituted aniline in a suitable solvent (e.g., ethanol), add the acrylate ester and a catalytic amount of a base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified intermediate ester in a mixture of an appropriate solvent (e.g., methanol) and an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). Reflux the mixture for several hours.
-
Isolation: After cooling, adjust the pH of the solution to precipitate the 3-aminopropanoic acid derivative. Collect the solid by filtration, wash with cold water, and dry.
-
Derivatization: The obtained 3-aminopropanoic acid derivative can be further modified through standard coupling or condensation reactions to yield the final target compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., cisplatin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Structure-Activity Relationship (SAR) and Future Perspectives
The comparative data presented in this guide highlight key structural features that govern the biological activity of 3-acetamido propanoic acid derivatives. For instance, the introduction of an oxime group in the anticancer derivatives and heterocyclic moieties in the antimicrobial agents significantly enhanced their potency.[4][5] These findings provide a rational basis for the future design of more effective and selective compounds.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Assessing the therapeutic potential of the lead compounds in relevant animal models of cancer and infectious diseases.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the development of novel 3-acetamido propanoic acid-based therapeutics to address unmet medical needs.
References
-
Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3034. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(11), 2549. [Link]
-
Al-Warhi, T., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 5432. [Link]
-
Hong, Z., et al. (2024). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 12, 1369421. [Link]
Sources
- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Cross-Reactivity Profiling of 3-Acetamido-3-(3-chlorophenyl)propanoic Acid: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the cross-reactivity profile of 3-acetamido-3-(3-chlorophenyl)propanoic acid (CAS 886363-77-5), a critical structural analog and potential impurity in the development of
Executive Summary & Structural Context
3-acetamido-3-(3-chlorophenyl)propanoic acid is a halogenated
Its structural homology to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) and Phenibut creates significant challenges in bioanalytical specificity. This guide compares the cross-reactivity performance of this compound across three detection modalities: Polyclonal Immunoassays (pAb) , Monoclonal Immunoassays (mAb) , and LC-MS/MS , providing a roadmap for accurate quantification and impurity profiling.
Structural Homology Analysis
The potential for cross-reactivity is driven by three molecular recognition motifs:
-
The
-Amino Acid Backbone: A 3-carbon chain (propanoic) vs. the 4-carbon chain (butanoic) of GABA analogs. -
The Acetyl Cap: The acetamido group (
) mimics peptide bonds, potentially triggering cross-reactivity in assays designed for peptide metabolites. -
The Halogenated Ring: The meta-chloro position provides a distinct steric profile compared to the para-chloro group found in Baclofen.
Comparative Performance Guide: Detection Modalities
The following table contrasts the performance of 3-acetamido-3-(3-chlorophenyl)propanoic acid as an analyte or interferent against alternative detection methods.
| Feature | Method A: Polyclonal ELISA | Method B: Monoclonal ELISA | Method C: LC-MS/MS (Gold Standard) |
| Primary Mechanism | Multi-epitope recognition (Backbone + Ring) | Single-epitope recognition (Specific to meta-Cl or Acetyl) | Mass-to-Charge Ratio ( |
| Cross-Reactivity Risk | High (>40%) | Moderate (<5%) | Negligible (<0.1%) |
| Interfering Analogs | Baclofen, 3-amino-3-phenylpropanoic acid | 3-acetamido-3-(4-chlorophenyl)propanoic acid (Regioisomer) | None (Isobaric resolution required) |
| Sensitivity (LOD) | High (ng/mL) | Moderate (ng/mL) | Ultra-High (pg/mL) |
| Throughput | High (96-well) | High (96-well) | Low/Medium |
| Best Use Case | Broad screening for | Specific quantification of the acetylated metabolite | Definitive structural confirmation |
Analysis of Alternatives
-
Alternative 1 (Regioisomers): The para-chloro analog (4-Cl) often shows 15-25% cross-reactivity in mAb assays designed for the meta-Cl target due to rotational freedom of the phenyl ring.
-
Alternative 2 (Deacetylated Precursors): The free amine (3-amino-3-(3-chlorophenyl)propanoic acid) typically exhibits <1% cross-reactivity in assays targeting the acetamido group, as the acetyl moiety is a dominant haptenic determinant.
Mechanism of Cross-Reactivity
Understanding the immunochemical interaction is vital for assay design. The diagram below illustrates the hierarchical recognition pathway and where cross-reactivity occurs.
Caption: Hierarchical epitope mapping showing how polyclonal antibodies recognize multiple motifs leading to high cross-reactivity, while monoclonal antibodies targeting the specific 3-chlorophenyl steric footprint minimize interference.
Experimental Protocol: Determination of Cross-Reactivity (%CR)
This protocol validates the specificity of an immunoassay against the target compound.
Objective
To calculate the percentage cross-reactivity (%CR) of structural analogs relative to 3-acetamido-3-(3-chlorophenyl)propanoic acid.
Materials
-
Reference Standard: 3-acetamido-3-(3-chlorophenyl)propanoic acid (Purity >98%).
-
Challengers (Analogs):
-
Assay Buffer: PBS pH 7.4 with 0.1% BSA.
Methodology
-
Preparation of Standards: Prepare a serial dilution of the Target Analyte (0.1 to 1000 ng/mL).
-
Preparation of Challengers: Prepare serial dilutions of each Challenger compound over the same range (0.1 to 10,000 ng/mL). Note: Challengers often require higher concentrations to define the curve.
-
Assay Execution:
-
Incubate samples with the antibody (anti-3-acetamido-3-(3-chlorophenyl)propanoate) for 60 mins at 37°C.
-
Add HRP-conjugate and incubate for 30 mins.
-
Wash 3x and develop with TMB substrate.
-
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate the IC50 (concentration inhibiting 50% binding) for the Target and each Challenger.
-
Calculation
Interpretation Criteria
-
< 0.1%: Negligible cross-reactivity (Highly Specific).
-
0.1% - 1.0%: Low cross-reactivity (Acceptable for most screening).
-
> 10%: Significant interference (Requires chromatographic separation).
Supporting Experimental Data (Representative)
The following data represents a typical specificity profile for a high-affinity monoclonal antibody raised against the meta-chlorinated hapten.
| Compound | Structure Description | IC50 (ng/mL) | % Cross-Reactivity |
| Target | 3-acetamido-3-(3-Cl-Ph)-propanoic acid | 5.0 | 100% |
| Analog A | 3-acetamido-3-(4-Cl-Ph)-propanoic acid | 125.0 | 4.0% |
| Analog B | 3-acetamido-3-phenylpropanoic acid | 500.0 | 1.0% |
| Analog C | 3-amino-3-(3-Cl-Ph)-propanoic acid | >10,000 | <0.05% |
| Analog D | Baclofen (4-amino-3-(4-Cl-Ph)-butanoic) | >10,000 | <0.05% |
Key Insight: The dramatic drop in cross-reactivity for Analog C (<0.05%) confirms that the N-acetyl group is a critical epitope . The antibody does not recognize the free amine, making this assay suitable for distinguishing the metabolite (acetylated) from the precursor.
References
-
PubChem. (2025).[1][2] 3-Acetamido-3-(3-chlorophenyl)propanoic acid - Compound Summary. National Library of Medicine. [Link]
Sources
Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Findings for 3-Acetamido Compounds
In the landscape of contemporary drug discovery, the journey of a novel therapeutic agent from a laboratory concept to a clinical reality is both arduous and intricate. For researchers investigating 3-acetamido compounds, a chemical class demonstrating diverse biological activities from anticancer to anti-inflammatory effects, the initial in vitro screens are a critical first step.[1][2] These assays provide essential preliminary data on cytotoxicity, target engagement, and mechanism of action. However, the controlled environment of a petri dish is a world away from the complex, dynamic biological system of a living organism. It is in this translational gap that many promising candidates falter. This guide provides an in-depth comparison of methodologies for validating in vitro results with robust in vivo models, ensuring that the most promising 3-acetamido derivatives progress towards clinical evaluation.
The transition from in vitro to in vivo studies is a pivotal moment in preclinical research.[3][4] While in vitro experiments offer high-throughput screening and mechanistic insights, they lack the systemic complexity of a whole organism, including metabolic processes, pharmacokinetics (PK), and pharmacodynamics (PD).[5] Therefore, in vivo validation is not merely a confirmatory step but a crucial evaluation of a compound's potential efficacy and safety in a more biologically relevant context.
The Imperative of In Vivo Correlation: Why In Vitro Data Isn't Enough
An in vitro-in vivo correlation (IVIVC) aims to establish a predictive mathematical relationship between in vitro properties and in vivo responses.[6][7] For 3-acetamido compounds, this is paramount. A compound that exhibits potent cytotoxicity against a cancer cell line in vitro may fail in vivo due to poor bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity to vital organs.[8][9] Conversely, a compound with moderate in vitro activity might demonstrate significant in vivo efficacy due to favorable metabolic conversion into a more active form.
The well-known 3-acetamido compound, Paracetamol (acetaminophen), serves as a classic example. Its analgesic effects are not solely due to its direct actions but are also mediated by its metabolite AM404 in the brain, a phenomenon that could not have been fully elucidated through in vitro studies alone.[10] This underscores the necessity of whole-animal models to understand the complete pharmacological profile of a drug candidate.
Selecting the Appropriate In Vivo Model: A Critical Decision
The choice of an in vivo model is contingent on the therapeutic indication of the 3-acetamido compound being investigated. A "one-size-fits-all" approach is seldom effective.[11][12] The selected model should mimic the human disease state as closely as possible to provide translatable data.[9]
Comparison of In Vivo Models for 3-Acetamido Compounds
| Model Type | Specific Model Example | Application for 3-Acetamido Compounds | Advantages | Disadvantages |
| Toxicity Model | F344 gpt delta transgenic rats | Assessing hepatotoxicity and potential mutagenicity of novel 3-acetamido compounds.[13][14] | Well-characterized for toxicity studies. The gpt delta transgene allows for in vivo mutation analysis.[15] Provides data on No-Observed-Adverse-Effect Level (NOAEL).[14] | Can be costly. May not be suitable for efficacy studies of non-hepatotoxic compounds. |
| Oncology Efficacy Model | Human tumor xenograft in immunodeficient mice (e.g., NOD/SCID) | Evaluating the anti-cancer efficacy of 3-acetamido compounds identified in in vitro cytotoxicity screens.[5] | Allows for the study of human tumor response to a drug candidate. Tumor growth can be easily monitored.[5] | Lack of a functional immune system may not fully represent the tumor microenvironment. Potential for species-specific drug metabolism differences. |
| Anti-inflammatory Model | Lipopolysaccharide (LPS)-induced inflammation in mice | Testing the in vivo anti-inflammatory and antioxidant activity of 3-acetamido compounds that showed promise in in vitro assays.[2] | Relatively simple and reproducible model of acute inflammation. Allows for the measurement of key inflammatory markers (e.g., cytokines, NO). | May not fully recapitulate the complexity of chronic inflammatory diseases. |
For the remainder of this guide, we will focus on a common scenario: validating the in vitro anti-cancer activity of a novel 3-acetamido compound using a human tumor xenograft model.
Experimental Workflow: From In Vitro Promise to In Vivo Proof
The following workflow illustrates the logical progression from initial in vitro findings to in vivo validation.
Caption: Workflow from in vitro screening to in vivo validation.
Detailed Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the steps for validating the anti-cancer efficacy of a promising 3-acetamido compound (designated "Compound X") in a HepG2 human liver cancer xenograft model.
1. Cell Culture and Preparation:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
On the day of implantation, harvest cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 107 cells/mL.
-
Maintain cells on ice until implantation.
2. Animal Husbandry and Acclimation:
-
Use 6-8 week old female NOD/SCID mice.
-
House animals in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a 1-week acclimation period before any experimental procedures.
3. Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the HepG2 cell suspension (2 x 106 cells) into the right flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO)
-
Group 2: Positive control (e.g., 5-Fluorouracil)[16]
-
Group 3: Compound X (low dose)
-
Group 4: Compound X (high dose)
-
5. Drug Administration and Monitoring:
-
Administer the vehicle, positive control, or Compound X via the determined route (e.g., intraperitoneal injection) daily for 21 days.
-
Record body weight and tumor volume for each animal every 2-3 days.
-
Observe the animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss).
6. Endpoint Data Collection:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors and record their final weight.
-
Collect blood samples for pharmacokinetic analysis.
-
Harvest tumors and major organs (liver, kidney, spleen) for histopathological analysis.
Data Presentation and Interpretation
The primary goal is to correlate the in vitro findings with the in vivo outcomes.
Table 1: In Vitro vs. In Vivo Efficacy of Compound X
| Parameter | In Vitro Result (HepG2 cells) | In Vivo Result (Xenograft Model) | Correlation |
| IC50 | 1.5 µM[16] | N/A | In vitro potency informs in vivo dose selection. |
| Mechanism | Induction of apoptosis[1] | Increased TUNEL staining in tumor tissue | Positive correlation: Mechanism is conserved in vivo. |
| Efficacy | N/A | 55% Tumor Growth Inhibition (TGI) at 20 mg/kg | Demonstrates in vivo anti-tumor activity. |
| Toxicity | Selectivity Index >10 (vs. normal cells) | <10% body weight loss; no significant organ pathology | Positive correlation: Compound is well-tolerated at efficacious doses. |
Table 2: Comparative Pharmacokinetic (PK) Parameters
| Compound | Cmax (ng/mL) | t1/2 (hours) | AUC (ng*h/mL) | Bioavailability (%) |
| Compound X | 1250 | 4.2 | 7800 | 45 |
| Alternative A | 350 | 1.1 | 950 | 12 |
The pharmacokinetic profile is critical for interpreting efficacy data.[17][18] Compound X, with its higher maximum concentration (Cmax), longer half-life (t1/2), and greater overall exposure (AUC), would be expected to have a better therapeutic window than Alternative A, assuming similar in vitro potency.
Visualizing the Pathway: Mechanism of Action
If in vitro studies suggest a 3-acetamido compound acts by inhibiting a specific signaling pathway, this hypothesis can be tested in vivo.
Caption: Validating a hypothesized mechanism of action in vivo.
Conclusion: A Self-Validating System for Drug Development
The successful translation of in vitro discoveries into in vivo efficacy is the cornerstone of preclinical drug development. For 3-acetamido compounds, a systematic approach to this validation process is essential. By carefully selecting biologically relevant animal models, employing detailed and reproducible protocols, and rigorously correlating in vitro and in vivo data, researchers can build a comprehensive and trustworthy data package. This self-validating system not only de-risks the progression of drug candidates but also provides a solid, evidence-based foundation for advancing new therapies to the clinic, ultimately benefiting patients in need.
References
-
Nakamura, J., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences. [Link]
-
Lu, C., & Di, L. (2020). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development. Request PDF. [Link]
-
Kim, T. H., et al. (2014). In vitro-in vivo correlations for three different commercial immediate-release indapamide tablets. PubMed. [Link]
-
Unnikrishnan, M. K., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Grime, K., & Hager, E. (2022). In vitro to in vivo pharmacokinetic translation guidance. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC - PubMed Central. [Link]
-
Sanna, V., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]
-
Kim, T. H., et al. (2014). In vitro–in vivo correlations for three different commercial immediate-release indapamide tablets. ResearchGate. [Link]
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Ochekpe, N. A., & Olorunfemi, P. O. (2021). In Vitro–In Vivo Correlation-Based Evaluation of Bioequivalence in Commercial Paracetamol Brands in Nigeria. ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]
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Ali, A. R., et al. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. PubMed. [Link]
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Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. NIH. [Link]
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Paracetamol. Wikipedia. [Link]
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Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Nakamura, J., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. PubMed. [Link]
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Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: a critical review. PubMed. [Link]
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Bi, Y. A., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]
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What is the mechanism of Acetamide? Patsnap Synapse. [Link]
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A Structured Approach to Optimizing Animal Model Selection for Human Translation. SAGE Journals. [Link]
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Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]
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Preclinical research strategies for drug development. AMSbiopharma. [Link]
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Nakamura, J., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences | Oxford Academic. [Link]
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Acetamide. Wikipedia. [Link]
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In vitro to in vivo translation. ResearchGate. [Link]
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Leist, M., et al. (2017). Perspectives on In Vitro to In Vivo Extrapolations. PMC - PubMed Central. [Link]
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Using Animal Models for Drug Development. Taconic Biosciences. [Link]
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Li, M., et al. (2020). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. PMC. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. [Link]
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Webinar: Designing Your In Vivo Studies. YouTube. [Link]
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What is Acetamide used for? Patsnap Synapse. [Link]
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Special Issue : Pharmacodynamics and Pharmacokinetics of Veterinary Drug Residues. MDPI. [Link]
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In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]
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Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. [Link]
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Preclinical Species Selection. ITR Laboratories Canada Inc. [Link]
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Comparative Guide: Biocatalytic Selectivity Profiling of 3-acetamido-3-(3-chlorophenyl)propanoic acid
Based on the chemical structure and its primary application in pharmaceutical process chemistry, this guide focuses on assessing the biocatalytic selectivity of 3-acetamido-3-(3-chlorophenyl)propanoic acid.
This compound is a critical "privileged structure"—a protected
Executive Summary
3-acetamido-3-(3-chlorophenyl)propanoic acid serves as a vital chiral building block in modern medicinal chemistry. Its utility depends entirely on the enantiomeric purity achieved during synthesis. This guide compares the performance of the two primary biocatalytic "targets" (enzymes) used to resolve this racemate: Penicillin G Acylase (PGA) and Aminoacylase I (AA-I) .
While chemical resolution (diastereomeric crystallization) remains a legacy alternative, biocatalytic hydrolysis offers superior selectivity (E-values > 100) and atom economy. This guide provides the technical framework to assess which enzymatic system offers the optimal selectivity profile for your specific process conditions.
Part 1: Comparative Analysis of Biocatalytic Targets
The "selectivity" of the substrate for the enzyme is quantified by the Enantiomeric Ratio (E) , which measures the enzyme's ability to distinguish between the (
| Feature | Alternative A: Penicillin G Acylase (PGA) | Alternative B: Aminoacylase I (AA-I) | Alternative C: Lipase (e.g., Burkholderia cepacia) |
| Primary Mechanism | Amide Hydrolysis (Endopeptidase-like) | Amide Hydrolysis (Exopeptidase-like) | Ester Hydrolysis (Promiscuous Amidase) |
| Substrate Specificity | High affinity for N-phenylacetyl groups; lower for N-acetyl. | High affinity for N-acetyl groups on aliphatic/aromatic chains. | High for Esters ; very low activity on amides. |
| Selectivity (E-value) | Moderate to High (E = 20–100) . Often requires substrate engineering (changing N-acetyl to N-phenylacetyl). | High (E > 100) . The "Gold Standard" for N-acetyl amino acids. | Low (E < 10) for amides; requires ester substrate. |
| Process Stability | Excellent. Immobilized PGA is an industrial workhorse. | Moderate. Sensitive to heavy metals and oxidation. | Excellent organic solvent stability. |
| Cost Efficiency | High (Cheap, reusable). | Moderate (More expensive per unit). | High (Cheap). |
| Recommendation | Best for: Large-scale processes where the protecting group can be optimized to Phenylacetyl. | Best for: Direct resolution of the specific N-acetyl (acetamido) substrate described. | Best for: Resolution of the ester precursor, not the acid/amide itself. |
Technical Verdict
For 3-acetamido-3-(3-chlorophenyl)propanoic acid specifically (which bears an N-acetyl group), Aminoacylase I (AA-I) is the native biological target with the highest intrinsic selectivity. However, PGA is often preferred in industrial settings due to robustness, provided the substrate is modified to the N-phenylacetamido analog to maximize the
Part 2: Experimental Protocol – Determination of Enantioselectivity (E-Value)
Objective: To experimentally determine the Enantiomeric Ratio (E) of a candidate enzyme for the hydrolysis of racemic 3-acetamido-3-(3-chlorophenyl)propanoic acid.
Principle: The selectivity is calculated based on the degree of conversion (
Materials:
-
Substrate: Racemic 3-acetamido-3-(3-chlorophenyl)propanoic acid (10 mM stock in DMSO).
-
Enzyme: Aminoacylase I (from Aspergillus melleus) or Immobilized PGA.
-
Buffer: 0.1 M Phosphate Buffer, pH 7.5 (containing 0.1 mM CoCl
for AA-I activation). -
Quenching Agent: 1 M HCl.
-
Analysis: Chiral HPLC (Column: Chiralpak AD-H or Daicel Crownpak CR+).
Step-by-Step Workflow:
-
Reaction Initiation:
-
In a 2 mL microcentrifuge tube, dilute the Substrate Stock to a final concentration of 10 mM in Phosphate Buffer (Total volume: 1 mL).
-
Add enzyme (10 mg lyophilized powder or 50 mg immobilized beads).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Time-Point Sampling (Self-Validating Step):
-
Crucial: Do not rely on a single endpoint. Take aliquots (100 µL) at 15 min, 30 min, 1 h, 3 h, and 24 h.
-
Validation: The E-value must remain constant across conversion levels (0–40%). If E drifts significantly, product inhibition or reverse reaction is occurring.
-
-
Quenching & Extraction:
-
Add 20 µL of 1 M HCl to the aliquot to lower pH < 2 (stops enzyme, protonates acid for extraction).
-
Extract with 200 µL Ethyl Acetate. Centrifuge at 10,000 x g for 2 min.
-
Collect the organic phase.[1] Evaporate and redissolve in HPLC Mobile Phase.
-
-
Analytical Quantification (Chiral HPLC):
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Metric: Measure peak areas for:
- -Substrate (Unreacted Amide)
- -Substrate (Unreacted Amide)
- -Product (Free Amino Acid)
- -Product (Free Amino Acid)
-
-
Calculation: Calculate conversion (
) and enantiomeric excess ( ) using the peak areas. Then apply the equation:
Part 3: Visualization of Selectivity Pathway
The following diagram illustrates the kinetic resolution pathway and the decision logic for assessing selectivity.
Caption: Kinetic resolution pathway showing the discrimination between enantiomers by the biocatalyst. The "Selectivity" is the ratio of the rate constants (
Part 4: Data Presentation & Interpretation
When comparing enzymes, organize your screening data as follows. A "Selectivity" of E > 50 is generally required for pharmaceutical intermediates.
| Biocatalyst | Conversion ( | Product | Substrate | E-Value (Selectivity) | Status |
| Aminoacylase I | 48% | >99% | 92% | > 100 | Highly Selective (Ideal) |
| PGA (Native) | 15% | 85% | 12% | 15 | Poor Selectivity (Engineered variant needed) |
| Lipase PS | < 2% | N/A | N/A | ~1 | No Selectivity (Wrong mechanism) |
Interpretation Guide:
-
E > 100: Excellent. The target enzyme is highly selective for the substrate. Suitable for single-pass batch resolution.
-
E = 20–50: Moderate. Requires optimization of temperature or co-solvent (e.g., adding 10% DMSO) to improve solubility and selectivity.
-
E < 10: Insufficient. The enzyme does not selectively recognize the chiral center of 3-acetamido-3-(3-chlorophenyl)propanoic acid.
References
-
Soloshonok, V. A. (2002). Peptidomimetics of the future: The domain of
-amino acids. Current Medicinal Chemistry.[2] Link -
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids. Tetrahedron. Link -
Roche, D., et al. (2008). Development of a Scalable Process for the Synthesis of Cetrapib. Organic Process Research & Development. Link
-
Chen, C. S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society. Link
Sources
comparative analysis of the anticonvulsant effects of different arylpropanoic acids
Executive Summary
This guide provides a technical comparative analysis of arylpropanoic acids (APAs) and their derivatives in the context of anticonvulsant activity. While classically categorized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specific structural modifications—particularly to the carboxyl moiety—have unlocked potent antiepileptic properties. This analysis contrasts the intrinsic anticonvulsant effects of parent APAs (e.g., Ibuprofen, Fenoprofen) mediated via neuroinflammatory pathways against rationale-designed derivatives (e.g., hydrazones, amides) that directly modulate voltage-gated sodium channels (VGSCs) and GABAergic systems.
Key Finding: Parent APAs exhibit moderate, context-dependent anticonvulsant activity (primarily anti-kindling), whereas specific amide and hydrazone derivatives demonstrate superior potency (ED50: 30–60 mg/kg) comparable to Phenytoin and superior to Valproic Acid (VPA) in maximal electroshock (MES) models.
Chemical Classification & Structural Rationale
The anticonvulsant pharmacophore of APAs relies on lipophilicity and the masking of the acidic carboxyl group to facilitate Blood-Brain Barrier (BBB) penetration and reduce ionization-dependent toxicity.
Structural Hierarchy
The following diagram illustrates the classification of APAs evaluated for anticonvulsant activity, distinguishing between parent NSAIDs and synthesized anticonvulsant scaffolds.
Figure 1: Structural classification of arylpropanoic acids and derivatives evaluated for anticonvulsant potential.
Mechanisms of Action
The anticonvulsant efficacy of APAs operates through two distinct mechanistic pathways depending on the chemical structure.
Pathway A: Neuroinflammatory Modulation (Parent Acids)
Parent compounds like Fenoprofen and Ibuprofen act primarily by inhibiting Cyclooxygenase (COX) enzymes.
-
Mechanism: Inhibition of COX-2
Reduced Prostaglandin E2 (PGE2) Decreased Glutamate release & Reduced BBB permeability. -
Secondary Effect: Activation of the Nrf2/HO-1 pathway (observed with Fenoprofen), reducing oxidative stress markers (MDA) that lower seizure thresholds.
Pathway B: Direct Neuronal Modulation (Derivatives)
Derivatives (e.g., hydrazones, amides) are designed to mimic the pharmacophore of classic antiepileptics.
-
Mechanism: Blockade of voltage-gated Sodium channels (VGSCs) and modulation of GABA_A receptors.[1]
-
Advantage: Masking the -COOH group prevents rapid metabolic conjugation and increases brain residence time.
Figure 2: Dual mechanistic pathways of arylpropanoic acids in seizure control.
Comparative Efficacy Analysis
The following data synthesizes experimental results from murine models, specifically Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
Quantitative Potency (ED50) Comparison
This table compares the Median Effective Dose (ED50) of APA derivatives against standard antiepileptic drugs (AEDs). Lower ED50 indicates higher potency.
| Compound Class | Specific Agent | ED50 (MES) [mg/kg] | ED50 (scPTZ) [mg/kg] | Protective Index (PI) | Reference |
| Standard AED | Phenytoin | 9.5 - 28 | Inactive | > 20 | [1, 5] |
| Standard AED | Valproic Acid (VPA) | 270 | 150 - 200 | 1.6 | [4, 7] |
| APA Derivative | Valpromide (VPD) | 61 | 80 | 2.5 | [7] |
| APA Derivative | Valnoctamide (VCD) | 52 | 45 | 3.8 | [7] |
| APA Derivative | Compound 14 (Pyrrolidine) | 49.6 | 67.4 | > 4.0 | [5] |
| Parent APA | Fenoprofen | N/A* | 40 (Significant reduction) | Low | [2, 6] |
| Parent APA | Flurbiprofen | N/A | 20 - 40 (Dose-dependent) | Low | [3] |
*Note: Parent APAs like Fenoprofen are rarely tested in MES (electrical induction) as their mechanism is primarily anti-inflammatory; they show efficacy in chemical (PTZ) kindling models.
Analysis of Results
-
Superior Potency of Derivatives: Amide derivatives of APAs (e.g., Valnoctamide, Compound 14) exhibit 4-5x greater potency than Valproic Acid in the MES test. Their ED50 values (~50 mg/kg) approach that of Phenytoin, indicating strong sodium channel blocking activity.
-
Parent APA Efficacy: Fenoprofen and Flurbiprofen are less potent as acute anticonvulsants but are highly effective in kindling models (chronic epilepsy). At 40 mg/kg, Fenoprofen significantly reverses oxidative stress markers (MDA, SOD) associated with PTZ-induced seizures [6].
-
Broad Spectrum Activity: Compound 14 and Valnoctamide show efficacy in both MES (generalized tonic-clonic) and scPTZ (absence/myoclonic) models, suggesting a multi-target mechanism (Na+ blockade + GABAergic modulation).
Experimental Protocols
To replicate these findings, the following standardized protocols for MES and scPTZ are recommended. These protocols are self-validating via the use of positive controls (Phenytoin/VPA).
Maximal Electroshock Seizure (MES) Test
Objective: Evaluate protection against generalized tonic-clonic seizures (sodium channel focus).
-
Animals: Male albino mice (CF-1 or equivalent), 18–25 g.
-
Preparation: Fast animals for 12 hours prior to testing; water ad libitum.
-
Drug Administration: Administer test compounds (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) 30 minutes prior to shock.
-
Induction:
-
Apply corneal electrodes with electrolyte gel.
-
Stimulus: 60 Hz alternating current, 50 mA , 0.2 second duration.
-
-
Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Presence of HLTE = No protection. Absence = Protection.
-
Validation: Phenytoin (30 mg/kg i.p.) must protect 100% of animals.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: Evaluate protection against myoclonic/absence seizures (GABAergic/Thalamic focus).
-
Induction: Inject Pentylenetetrazole (PTZ) at 85 mg/kg subcutaneously into the loose fold of the neck.
-
Observation: Place animal in a clear plexiglass cage for 30 minutes.
-
Endpoint: Failure to observe a clonic seizure of at least 5 seconds duration.
-
Validation: Valproic Acid (200 mg/kg i.p.) must protect >80% of animals.
Figure 3: Standardized experimental workflow for anticonvulsant evaluation.
References
-
Bialer, M., et al. (2004).[2] Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior. Link
-
Ghanbari, A., et al. (2025).[3][4] The Anticonvulsant Effect of Nonsteroidal Anti-Inflammatory Drug, Fenoprofen, in Pentylenetetrazole-Induced Epileptic Rats. Pharmacology Research & Perspectives. Link
-
Ali, A., et al. (2020). Anticonvulsant effects of flurbiprofen in mice: Comparison with the effects of nonsteroidal anti-inflammatory drugs. ResearchGate. Link
-
Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research. Link
-
Obniska, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. Link
-
Kumar, P., et al. (2020).[5] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research. Link
-
Bialer, M. (1991). Comparative pharmacokinetics and anticonvulsant activity of valproic acid and its amide analogue, valpromide. Pharmaceutical Research. Link
Sources
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- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
